Product packaging for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole(Cat. No.:CAS No. 1217862-57-1)

3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Cat. No.: B582400
CAS No.: 1217862-57-1
M. Wt: 123.159
InChI Key: CKCJRMRHECHTNX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole (CAS 1432681-21-4) is a high-purity triazole derivative of significant interest in medicinal chemistry and agrochemical research. The compound features the 1,2,4-triazole moiety, a privileged scaffold in drug discovery known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and coordination with metal ions . This molecular structure is a key pharmacophore in numerous clinical agents and is extensively investigated for developing novel bioactive molecules . Research into 1,2,4-triazole derivatives, including structures similar to this compound, has demonstrated a wide spectrum of potential biological activities . These compounds are frequently explored as core structures for new antifungal agents, often acting by inhibiting the critical cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key target in fungal ergosterol biosynthesis . Furthermore, recent scientific studies highlight that novel 1,2,4-triazole derivatives exhibit promising antibacterial activity against resistant strains such as S. aureus and E. coli, with some analogs showing low hemolytic activity and toxicity, alongside good anti-inflammatory and anti-biofilm capabilities . The molecular formula of this compound is C6H9N3, and it has a molecular weight of 123.16 g/mol . Its SMILES representation is CN1C=NN=C1C2CC2 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B582400 3-cyclopropyl-4-methyl-4H-1,2,4-triazole CAS No. 1217862-57-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJRMRHECHTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673674
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-57-1
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs and predictive models to offer a robust profile for research and development purposes. The document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for a plausible synthetic route, and a visual representation of the synthetic workflow.

Chemical Properties

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its parent compound, 4-methyl-4H-1,2,4-triazole.

PropertyThis compound (Predicted)4-methyl-4H-1,2,4-triazole (Experimental/Predicted)
Molecular Formula C₆H₉N₃C₃H₅N₃
Molecular Weight 123.16 g/mol 83.09 g/mol
Appearance Likely a solid at room temperatureSolid
Melting Point Not available92-94 °C
Boiling Point Not available175-177 °C
SMILES CN1C=NN=C1C2CC2CN1C=NC=N1
InChI InChI=1S/C6H9N3/c1-9-4-7-8-6(9)5-2-3-5/h4-5H,2-3H2,1H3InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3
Spectroscopic Data

The spectroscopic characteristics of this compound can be inferred from the analysis of related structures.

Spectroscopic DataPredicted Data for this compoundReference Data for 4-methyl-4H-1,2,4-triazole
¹H NMR Signals for cyclopropyl protons (multiplets, ~0.8-1.5 ppm), methyl protons (singlet, ~3.5-4.0 ppm), and triazole proton (singlet, ~8.0-8.5 ppm).Methyl protons (singlet, ~3.8 ppm), Triazole protons (singlets, ~8.2 and 8.9 ppm).
¹³C NMR Signals for cyclopropyl carbons (~5-15 ppm), methyl carbon (~30-35 ppm), and triazole carbons (~140-160 ppm).Methyl carbon (~33 ppm), Triazole carbons (~144 and 151 ppm).
FTIR (cm⁻¹) C-H stretching (cyclopropyl and methyl) ~2850-3000, C=N and N=N stretching (triazole ring) ~1450-1600, C-N stretching ~1200-1300.C-H stretching ~2950-3100, C=N and N=N stretching ~1500-1650, C-N stretching ~1250-1350.
Mass Spectrometry Predicted [M+H]⁺ at m/z 124.0869. Common fragments would likely involve loss of the cyclopropyl group or cleavage of the triazole ring.Molecular ion peak at m/z 83. Fragmentation includes loss of HCN and N₂.

Synthesis and Experimental Protocols

A plausible and general method for the synthesis of 4-alkyl-3-substituted-4H-1,2,4-triazoles involves the cyclization of a corresponding N-acyl-N'-alkylhydrazine with a suitable reagent. Below is a detailed protocol for a potential synthesis of this compound.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Hydrazide cluster_1 Step 2: Triazole Ring Formation A Cyclopropanecarboxylic acid C Cyclopropanecarbonyl chloride A->C SOCl₂ B Thionyl chloride B->C E N'-methylcyclopropanecarbohydrazide C->E CH₃NHNH₂ D Methylhydrazine D->E F N'-methylcyclopropanecarbohydrazide H This compound F->H HC(OEt)₃, heat G Triethyl orthoformate G->H

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of N'-methylcyclopropanecarbohydrazide

  • To a solution of cyclopropanecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

  • Dissolve the crude cyclopropanecarbonyl chloride in dichloromethane and add it dropwise to a solution of methylhydrazine (2.0 eq) in dichloromethane at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N'-methylcyclopropanecarbohydrazide.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • A mixture of N'-methylcyclopropanecarbohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at reflux for 6 hours.

  • After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[1] The presence of a cyclopropyl group can enhance the biological activity of molecules.[1]

Potential Signaling Pathway Involvement in Antifungal Activity

Many azole antifungals, a class that includes numerous triazole derivatives, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is plausible that this compound could also exert antifungal effects through this mechanism.

Antifungal_Mechanism A This compound B Lanosterol 14α-demethylase (CYP51) A->B Inhibition D Ergosterol Biosynthesis B->D C Lanosterol C->D E Fungal Cell Membrane Integrity D->E F Fungal Growth Inhibition E->F

Caption: Proposed mechanism of antifungal action.

Herbicidal Activity

Several 1,2,4-triazole derivatives containing a cyclopropyl group have demonstrated significant herbicidal activity.[2] These compounds can act by inhibiting key enzymes in plant metabolic pathways. For instance, some triazoles are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to plant death.

Conclusion

This compound is a molecule of interest for further investigation due to the established biological activities of the 1,2,4-triazole scaffold and the often-beneficial contribution of the cyclopropyl moiety. While direct experimental data is currently limited, this guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and potential areas of biological application. Further experimental validation is necessary to fully characterize this compound and explore its therapeutic or agrochemical potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for the compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Due to a lack of experimentally determined values in published literature, this report primarily presents computationally predicted data. Additionally, a generalized experimental workflow for the synthesis of similar 3,4-disubstituted-4H-1,2,4-triazoles is outlined, providing a theoretical framework for its preparation.

Core Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₆H₉N₃PubChem[1]
Monoisotopic Mass 123.07965 DaPubChem[1]
XlogP 0.0PubChem[1]
Boiling Point Not Available-
Melting Point Not Available-
pKa Not Available-
Solubility Not Available-

It is critical to note that these are in silico predictions and should be confirmed through experimental validation. The XlogP value of 0.0 suggests that the compound may have a balanced lipophilicity and hydrophilicity.

Predicted Mass Spectrometry Data

Collision Cross Section (CCS) values, which are important for ion mobility mass spectrometry, have also been predicted for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 124.08693132.1
[M+Na]⁺ 146.06887143.7
[M-H]⁻ 122.07237136.0
[M+NH₄]⁺ 141.11347147.5
[M+K]⁺ 162.04281140.7

Data sourced from PubChem.[1]

Experimental Protocols

As no specific experimental studies on the physicochemical properties of this compound have been identified, this section outlines a generalized protocol for the synthesis of 3,4-disubstituted-4H-1,2,4-triazoles, which could be adapted for the target compound.

General Synthesis of 3,4-Disubstituted-4H-1,2,4-triazoles

The synthesis of a 3,4-disubstituted-4H-1,2,4-triazole can be conceptually approached through the cyclization of a substituted thiosemicarbazide, followed by further modifications, or via the reaction of a hydrazide with an appropriate amine and subsequent cyclization. A plausible synthetic route is outlined in the workflow diagram below.

Materials:

  • Cyclopropanecarbohydrazide

  • Methyl isothiocyanate

  • A suitable base (e.g., sodium hydroxide or potassium carbonate)

  • A suitable solvent (e.g., ethanol, DMF)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Formation of the Thiosemicarbazide Intermediate: Cyclopropanecarbohydrazide is reacted with methyl isothiocyanate in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the N-methyl-N'-(cyclopropylcarbonyl)hydrazinecarbothioamide intermediate.

  • Cyclization to the Triazole Thiol: The thiosemicarbazide intermediate is then cyclized in the presence of a base. This is often achieved by refluxing the intermediate in an aqueous or alcoholic solution of a base like sodium hydroxide. This step results in the formation of this compound-5-thiol.

  • Desulfurization (if necessary): If the final product is the triazole without the thiol group, a desulfurization step is required. This can be achieved using various reagents, such as nitric acid or an oxidizing agent, though this step can be harsh. Alternatively, other synthetic routes avoiding the thiol intermediate may be preferred.

  • Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for 3,4-disubstituted-4H-1,2,4-triazoles, adapted for the target molecule.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure Determination of a 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and materials science. It provides invaluable insights into intermolecular interactions, conformational preferences, and structure-activity relationships, which are critical for rational drug design and the development of novel materials. While the crystal structure of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole is not publicly available, this guide presents a comprehensive technical overview of the crystal structure determination of a closely related and structurally significant analogue: 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate . The methodologies and data presented herein serve as a robust case study, illustrating the standard procedures and analyses involved in single-crystal X-ray diffraction studies of novel triazole derivatives.

Data Presentation: Crystallographic and Refinement Data

The crystallographic data for 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate provides a quantitative snapshot of its solid-state architecture. These parameters are fundamental for any comparative structural analysis and for the validation of the determined structure.

ParameterValue
Empirical Formula C₁₃H₁₄FN₃S·H₂O
Formula Weight 281.35
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions
a (Å)10.513(2)
b (Å)8.4646(17)
c (Å)30.965(6)
Angles (°)
α90
β90
γ90
Volume (ų) 2755.6(10)
Z (Molecules/unit cell) 8
Calculated Density (g/cm³) 1.356
Absorption Coefficient (mm⁻¹) 0.249
F(000) 1184
Crystal Size (mm³) 0.20 x 0.20 x 0.18
Theta range for data collection (°) 2.13 to 27.48
Reflections collected 12297
Independent reflections 3145 [R(int) = 0.0487]
Completeness to theta = 27.48° 99.7 %
Data / restraints / parameters 3145 / 0 / 174
Goodness-of-fit on F² 1.043
Final R indices [I>2sigma(I)] R1 = 0.0510, wR2 = 0.1241
R indices (all data) R1 = 0.0836, wR2 = 0.1428

Experimental Protocols

The successful determination of a crystal structure is contingent on meticulous experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate

The synthesis of the title compound is achieved through a multi-step process.[1] Initially, a 1,2,4-triazole sulfide intermediate is prepared.[1] This intermediate is then reacted with 3-fluorobenzyl chloride to yield the final product.[1]

To a solution of the 1,2,4-triazole sulfide intermediate (5.1 mmol) and potassium carbonate (5.6 mmol) in dimethylformamide (15 mL), 1-(chloromethyl)-3-fluorobenzene (5.6 mmol) is added dropwise.[1] The reaction mixture is stirred overnight at room temperature.[1] Subsequently, the mixture is poured into water, leading to the precipitation of the crude product.[1] The precipitate is collected by filtration and recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.[1] The structure of the synthesized compound is confirmed using ¹H NMR, mass spectrometry, and elemental analysis.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was selected and mounted on a diffractometer. The crystallographic data were collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Experimental and Logical Workflows

To better illustrate the process of crystal structure determination, the following diagrams, generated using the DOT language, outline the experimental workflow and the logical progression of the analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, MS, EA) purification->characterization crystal_growth Single Crystal Growth (Recrystallization from Ethanol) characterization->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (MoKα radiation) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for crystal structure determination.

logical_relationship start Hypothesized Molecular Structure synthesis Chemical Synthesis start->synthesis purified_compound Pure Compound synthesis->purified_compound single_crystal Single Crystal purified_compound->single_crystal diffraction_pattern Diffraction Pattern single_crystal->diffraction_pattern X-ray Diffraction electron_density_map Electron Density Map diffraction_pattern->electron_density_map Phase Problem Solution atomic_model Atomic Model electron_density_map->atomic_model Model Building refined_structure Refined Crystal Structure atomic_model->refined_structure Refinement

Logical progression of crystal structure analysis.

Conclusion

This technical guide has detailed the process of determining the crystal structure of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate, a representative analogue of the target compound. The provided data and experimental protocols offer a clear and comprehensive framework for researchers engaged in the structural elucidation of novel small molecules. The visualized workflows further clarify the intricate yet systematic process of single-crystal X-ray diffraction, from chemical synthesis to the final refined atomic model. This information is crucial for advancing our understanding of the solid-state properties of 1,2,4-triazole derivatives and for guiding future drug discovery and development efforts.

References

An In-depth Technical Guide on the Characterization of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for Nuclear Magnetic Resonance (NMR) spectral data and experimental protocols for the compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. A comprehensive search of available scientific literature and chemical databases indicates that specific experimental ¹H and ¹³C NMR data for this exact molecule is not publicly available at this time. However, to provide a valuable resource for researchers in this area, this document presents a detailed analysis of a closely related and structurally similar compound: 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate .

This guide provides the available ¹H NMR spectral data for this analog, presented in a structured format. Furthermore, it outlines a general, yet detailed, experimental protocol for the synthesis and NMR analysis of 1,2,4-triazole derivatives, based on established methodologies in the field. A workflow diagram, rendered using the DOT language, illustrates the logical steps from synthesis to characterization.

Data Presentation: NMR Spectral Data of a this compound Analog

While specific data for this compound is unavailable, the ¹H NMR spectral data for the structurally related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate , is presented below. This data provides valuable insight into the expected chemical shifts and multiplicities for the cyclopropyl and methyl protons in a similar chemical environment. The spectra were recorded in CDCl₃ on a 400 MHz instrument.[1]

ProtonsChemical Shift (δ, ppm)MultiplicityNumber of Protons
Cyclopropane-CH₂1.14-1.18m2H
Cyclopropane-CH₂1.21-1.27m2H
Triazole-CH₃2.57s3H
Cyclopropane-CH3.01-3.27m1H
S-CH₂4.96s2H
Phenyl-H7.01-7.13m1H
Phenyl-H7.22-7.61m3H

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the synthesis and NMR characterization of 4-alkyl-3-substituted-4H-1,2,4-triazoles, adapted from established procedures for similar compounds.[1][2]

General Synthesis of 4-Alkyl-3-Substituted-4H-1,2,4-triazoles

The synthesis of 1,2,4-triazole derivatives can be achieved through a multi-step process. A common route involves the reaction of a carboxylic acid with a thiocarbohydrazide to form a mercapto-triazole intermediate, which can then be further alkylated.

Materials and Reagents:

  • Cyclopropanecarboxylic acid

  • Thiocarbohydrazide

  • Methylating agent (e.g., methyl iodide)

  • Appropriate solvents (e.g., ethanol, DMF)

  • Base (e.g., potassium carbonate, sodium hydroxide)

Procedure:

  • Synthesis of the 1,2,4-triazole-3-thiol intermediate: A mixture of the starting carboxylic acid hydrazide and an isothiocyanate in a suitable solvent (like ethanol) is refluxed for several hours.[2] Following this, an aqueous solution of a base (e.g., 2N NaOH) is added, and the mixture is refluxed again to facilitate cyclization.[2] After cooling, the solution is neutralized with an acid (e.g., concentrated HCl) to precipitate the triazole-thiol product. The solid is then filtered, washed with water, and dried.

  • Alkylation of the triazole ring: The synthesized triazole-thiol is dissolved in a solvent such as DMF. A base, like potassium carbonate, is added to the solution, followed by the dropwise addition of the alkylating agent (e.g., methyl iodide for N-methylation). The reaction mixture is stirred at room temperature for several hours.[1]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final 4-alkyl-3-substituted-4H-1,2,4-triazole.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[1][2][3]

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)[1][2]

  • Internal standard (e.g., Tetramethylsilane - TMS)[1]

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environments (chemical shift), their neighboring protons (splitting patterns), and the number of protons of each type (integration).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded to identify the number of different types of carbon atoms and their electronic environments.

  • 2D NMR Spectroscopy (optional but recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially for complex structures.

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted 1,2,4-triazole derivative.

Synthesis_and_Characterization_Workflow Start Starting Materials (Carboxylic Acid Hydrazide, Isothiocyanate) Synthesis Synthesis of 1,2,4-Triazole-3-thiol Start->Synthesis Reflux Alkylation N-Alkylation (e.g., with Methyl Iodide) Synthesis->Alkylation Base, Alkylating Agent Purification Purification (Column Chromatography) Alkylation->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Purified Compound H_NMR ¹H NMR Characterization->H_NMR C_NMR ¹³C NMR Characterization->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Characterization->TwoD_NMR Final Data Analysis & Structure Elucidation H_NMR->Final C_NMR->Final TwoD_NMR->Final

Caption: General workflow for the synthesis and spectroscopic characterization of 1,2,4-triazole derivatives.

References

Spectroscopic Analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the novel heterocyclic compound, 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. This document details the expected spectroscopic data based on the analysis of structurally similar compounds and predictive models. It also includes a plausible synthetic route and standardized protocols for spectroscopic characterization, aimed at facilitating further research and development of this and related molecules. The 1,2,4-triazole moiety is a key pharmacophore in numerous clinically approved drugs, and the introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2]

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique electronic and structural features of this heterocycle, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for drug design. The incorporation of a cyclopropyl moiety at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole ring is anticipated to confer specific physicochemical and pharmacological properties. This guide provides a comprehensive spectroscopic characterization of the title compound to support its synthesis, identification, and further investigation.

Predicted Spectroscopic Data

Due to the novelty of this compound, the following spectroscopic data are predicted based on established principles and data from analogous compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HH-5 (triazole ring)
~3.6s3HN-CH₃
~1.9m1HCH (cyclopropyl)
~1.1m2HCH₂ (cyclopropyl)
~0.9m2HCH₂ (cyclopropyl)

Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The chemical shift for the cyclopropyl protons is estimated based on data for similar structures, such as 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C-3 (triazole ring)
~145C-5 (triazole ring)
~30N-CH₃
~8CH (cyclopropyl)
~6CH₂ (cyclopropyl)
Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (triazole ring)
~3000MediumC-H stretching (cyclopropyl)
~2950MediumC-H stretching (methyl)
~1600MediumC=N stretching (triazole ring)
~1500MediumN-N stretching (triazole ring)
~1450MediumC-H bending (methyl)
~1050StrongC-N stretching

Note: The characteristic absorption bands for the 1,2,4-triazole ring are well-documented.[4][5][6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
123.08[M]⁺
124.09[M+H]⁺
146.07[M+Na]⁺
96.07[M-C₂H₃]⁺
82.06[M-C₃H₅]⁺

Note: The predicted m/z values are based on the molecular formula C₆H₉N₃. The fragmentation pattern is expected to involve the loss of the cyclopropyl and methyl groups.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from cyclopropanecarboxylic acid. This proposed protocol is based on established methods for the synthesis of 4-alkyl-4H-1,2,4-triazoles.[4][7]

Synthetic Pathway A Cyclopropanecarboxylic acid B Cyclopropanecarbonyl chloride A->B SOCl₂ C N-Methyl-N'-(cyclopropanecarbonyl)hydrazinecarboxamide B->C Methylhydrazinecarboxamide D 3-Cyclopropyl-4-methyl-4H-1,2,4-triazol-5(1H)-one C->D Base, Heat E 3-Cyclopropyl-5-chloro-4-methyl-4H-1,2,4-triazole D->E POCl₃ F This compound E->F Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Cyclopropanecarbonyl chloride In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclopropanecarboxylic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride.

Step 2: Synthesis of N-Methyl-N'-(cyclopropanecarbonyl)hydrazinecarboxamide Dissolve methylhydrazinecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask. Cool the solution in an ice bath. Add cyclopropanecarbonyl chloride (1.0 eq) dropwise with constant stirring. Let the reaction proceed at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold dichloromethane, and dried.

Step 3: Synthesis of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazol-5(1H)-one To a solution of N-Methyl-N'-(cyclopropanecarbonyl)hydrazinecarboxamide (1.0 eq) in ethanol, add a base such as sodium ethoxide (1.1 eq). Heat the mixture to reflux for 6 hours. After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl). The precipitate formed is filtered, washed with water, and dried to yield the triazolone intermediate.

Step 4: Synthesis of 3-Cyclopropyl-5-chloro-4-methyl-4H-1,2,4-triazole In a round-bottom flask, heat a mixture of 3-cyclopropyl-4-methyl-4H-1,2,4-triazol-5(1H)-one (1.0 eq) and phosphorus oxychloride (3.0 eq) at 100°C for 3 hours. After cooling, pour the reaction mixture carefully onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried.

Step 5: Synthesis of this compound Dissolve the 3-cyclopropyl-5-chloro-4-methyl-4H-1,2,4-triazole (1.0 eq) in a suitable solvent like ethanol. Add a catalyst, such as 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst and evaporate the solvent to obtain the final product.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedure for the spectroscopic analysis of the synthesized this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Conclusion

This technical guide provides a foundational spectroscopic profile for the novel compound this compound. The predicted data, derived from the analysis of analogous structures, offers a reliable reference for researchers engaged in the synthesis and characterization of this and related molecules. The detailed experimental protocols for synthesis and spectroscopic analysis are intended to streamline the research process and ensure the generation of high-quality, reproducible data. Further experimental validation of these predictions will be crucial for the continued development of this promising class of heterocyclic compounds.

References

The Discovery and Enduring Legacy of 1,2,4-Triazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole core is a ubiquitous scaffold in modern medicinal chemistry and agrochemistry, forming the backbone of numerous antifungal agents, anticancer therapies, and plant growth regulators. This technical guide provides a comprehensive overview of the discovery and history of 1,2,4-triazole compounds, from their initial synthesis in the late 19th and early 20th centuries to their development into blockbuster pharmaceuticals and essential agricultural products. This document details the seminal synthetic methodologies, including the Einhorn-Brunner and Pellizzari reactions, providing in-depth experimental protocols for key historical and contemporary 1,2,4-triazole-containing molecules. Quantitative data on reaction yields and biological activities are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the logical relationships and mechanisms of action that underpin the enduring importance of this versatile heterocyclic motif.

A Historical Overview of the Discovery of 1,2,4-Triazoles

The journey into the world of 1,2,4-triazoles began with the pioneering work of organic chemists in the late 19th and early 20th centuries. The initial explorations were driven by a fundamental interest in the synthesis and properties of novel heterocyclic systems. Two key named reactions laid the foundation for the systematic synthesis of the 1,2,4-triazole ring: the Einhorn-Brunner reaction and the Pellizzari reaction.

The Einhorn-Brunner reaction , first described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, involves the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[1][2][3] This reaction provided a versatile route to a variety of substituted 1,2,4-triazoles.

Shortly after, in 1911, Guido Pellizzari reported the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide, a transformation now known as the Pellizzari reaction .[4][5][6] While often requiring high temperatures and sometimes resulting in lower yields, this method offered a direct pathway to symmetrically and asymmetrically substituted 1,2,4-triazoles.[5]

These early synthetic methods opened the door to the exploration of the chemical and physical properties of 1,2,4-triazoles. The parent 1H-1,2,4-triazole is a white, crystalline solid with a melting point of 120-121°C and is highly soluble in water.[7][8] The aromatic nature of the triazole ring imparts significant stability to the structure.[9]

It was not until the mid-20th century that the significant biological activities of 1,2,4-triazole derivatives began to be uncovered, leading to a surge in research and development in this area. This ultimately culminated in the discovery of their potent antifungal and plant growth-regulating properties, forever changing the landscape of medicine and agriculture.

Foundational Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the two foundational reactions in 1,2,4-triazole synthesis, as well as for the synthesis of key commercialized compounds.

The Einhorn-Brunner Reaction: Synthesis of 1,3,5-Triphenyl-1,2,4-triazole

This protocol describes the synthesis of 1,3,5-triphenyl-1,2,4-triazole from dibenzamide and phenylhydrazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend dibenzamide (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: To the stirred suspension, add phenylhydrazine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 4 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure 1,3,5-triphenyl-1,2,4-triazole.[1]

Characterization Data for 3,5-Diphenyl-4H-1,2,4-triazole (a related compound):

  • Melting Point: 183-184°C

  • IR (KBr, cm⁻¹): 1598, 1577 (C=N)

  • ¹H NMR (DMSO-d₆, δ ppm): 7.45-7.70 (m, 6H), 7.80-8.00 (m, 4H), 8.47 (s, 1H, N=CH), 10.24 (s, 1H, OH)[10]

  • ¹³C NMR (DMSO-d₆, δ ppm): 174.64 (N=CH), 153.79 (triazole C3 and C5), Ar-C: [155.84, 151.81, 133.37 (2C), 132.49 (4C), 131.76 (4C), 130.08 (2C), 128.67, 126.26, 119.31, 114.26][10]

  • Mass Spectrum (LC-MS/MS, m/z): 371 [(M+1)⁺, 100], 184 (85), 172 (23), 124 (12)[10]

The Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol details the thermal condensation of benzamide and benzoylhydrazide to form 3,5-diphenyl-1,2,4-triazole.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • Reaction: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, which should cause it to solidify.

  • Purification: The crude solid product can be triturated with ethanol to remove impurities. Further purification is achieved by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[4][11]

Characterization Data for 3,5-Diphenyl-1H-1,2,4-triazole:

  • Molecular Weight: 221.26 g/mol [12]

  • Melting Point: 244-245°C

  • IR (KBr, cm⁻¹): 1604, 1569 (C=N)

Synthesis of Fluconazole

This multi-step synthesis starts from 1,3-difluorobenzene.

Experimental Protocol:

  • Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone: Suspend anhydrous aluminum trichloride in dichloromethane in a reaction vessel. Add 1,3-difluorobenzene to the suspension. Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring. After the addition is complete, allow the reaction to proceed at room temperature for several hours. Quench the reaction by pouring it into ice-cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]

  • Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone: Dissolve the crude product from Step 1 in ethyl acetate. Add 1,2,4-triazole and triethylamine to the solution and reflux for several hours. After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.[13]

  • Step 3: Synthesis of the Epoxide Intermediate: To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2. Heat the reaction mixture to 60°C and stir for 3-4 hours. Combine the organic layers, wash with water, dry, and evaporate the solvent.[13]

  • Step 4: Synthesis of Fluconazole: Dissolve the epoxide from Step 3 in a suitable solvent and react it with a second equivalent of 1,2,4-triazole in the presence of a base. After the reaction is complete, cool the mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization.[13]

Characterization Data for Fluconazole:

  • Molecular Weight: 306.27 g/mol [14]

  • ¹H NMR, ¹³C NMR, Mass, IR, and Raman spectra have been reported in detail.[1][15][16][17]

Synthesis of Voriconazole

The synthesis of voriconazole is a complex, multi-step process. One reported method involves the following key steps:

Experimental Protocol:

  • Step 1: Preparation of 3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: This intermediate is prepared through a Grignard reaction between a halogenated ethyl fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[12][18][19]

  • Step 2: Reduction: The chloro group on the pyrimidine ring is removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) in the presence of a base.[20]

  • Step 3: Resolution: The resulting racemic mixture is resolved using a chiral resolving agent, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired (2R,3S)-enantiomer (voriconazole).[21]

Characterization Data for Voriconazole:

  • ¹H NMR and ¹³C NMR spectra for voriconazole and its impurities have been documented.[20][22]

Synthesis of Paclobutrazol

A common synthetic route for paclobutrazol is as follows:

Experimental Protocol:

  • Step 1: Aldol Condensation: 4-Chlorobenzaldehyde and pinacolone are combined in an aldol condensation to form a chalcone.[23]

  • Step 2: Hydrogenation: The resulting chalcone is hydrogenated using a Raney nickel catalyst to give a substituted ketone.[23]

  • Step 3: Bromination: The ketone is then brominated.[10][22]

  • Step 4: Nucleophilic Substitution: The brominated intermediate is treated with the sodium salt of 1,2,4-triazole in a nucleophilic substitution reaction.[10][22]

  • Step 5: Reduction: The final step involves the reduction of the ketone group to a hydroxyl group using sodium borohydride to yield paclobutrazol.[10]

Characterization Data for Paclobutrazol:

  • Molecular Formula: C₁₅H₂₀ClN₃O[22]

  • Molecular Weight: 293.8 g/mol [22]

  • Melting Point: 165-166°C[22][23]

  • Mass Spectrometry data is available for residue analysis.[24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for various 1,2,4-triazole compounds, facilitating a comparative analysis of their synthetic yields and biological activities.

Table 1: Yields of 1,2,4-Triazoles from Classical Synthetic Reactions

ReactionStarting MaterialsProductYield (%)Reference(s)
Einhorn-BrunnerDibenzamide, Phenylhydrazine1,3,5-Triphenyl-1,2,4-triazoleNot specified[1]
PellizzariBenzamide, Benzoylhydrazide3,5-Diphenyl-1,2,4-triazole78-90+[23]
PellizzariFormamide, Hydrazine HCl, KOH1,2,4-triazoleNot specified[26]

Note: Yields can vary significantly based on reaction conditions and purification methods.

Table 2: Physicochemical Properties of Selected 1,2,4-Triazole Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference(s)
1,2,4-TriazoleC₂H₃N₃69.07120-121[7][8]
3,5-Diphenyl-1H-1,2,4-triazoleC₁₄H₁₁N₃221.26244-245[12]
FluconazoleC₁₃H₁₂F₂N₆O306.27Not specified[14]
PaclobutrazolC₁₅H₂₀ClN₃O293.8165-166[22][23]

Table 3: In Vitro Antifungal Activity (MIC) of Selected Triazole Derivatives

Compound/DerivativeCandida albicans (μg/mL)Cryptococcus neoformans (μg/mL)Aspergillus fumigatus (μg/mL)Reference(s)
Triazoles with 1,2,3-benzotriazine-4-one0.0156 - 2.00.0156 - 2.00.25 (for 7Cl derivative)[27]
Phenylethynyl pyrazole side chains (e.g., 6c)0.06250.06254.0[28]
Fluconazole0.25Not specified>64.0[27][28]
PosaconazoleNot specifiedNot specifiedNot specified[28]
Ravuconazole and Isavuconazole derivatives0.125 (vs. C. glabrata)Not specifiedNot specified[27]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 4: Inhibitory Activity of Paclobutrazol

ParameterValueSpecies/SystemReference(s)
IC₅₀ (ent-Kaurene Oxidase)6.3 nMCucurbita maxima endosperm (cell-free)[29]
Inhibition of ABA Biosynthesis33% at 0.1 μMCercospora rosicola[30]

Mechanisms of Action and Signaling Pathways

The remarkable biological activities of 1,2,4-triazole compounds stem from their ability to interact with specific enzymes and disrupt critical biochemical pathways in fungi and plants.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase

The primary mechanism of action for triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of CYP51, triazoles block the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately inhibiting fungal growth.

Lanosterol_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Binds to Intermediate1 Intermediate Aldehyde Intermediate2 Intermediate Alcohol Intermediate1->Intermediate2 Oxidation Ergosterol Ergosterol Intermediate2->Ergosterol Demethylation Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation Triazole_Antifungals Triazole Antifungals (e.g., Fluconazole, Voriconazole) Triazole_Antifungals->CYP51 Inhibits CYP51->Intermediate1 Oxidation

Mechanism of action of triazole antifungals.
Plant Growth Regulation: Inhibition of Gibberellin Biosynthesis

In plants, certain triazoles, such as paclobutrazol, act as potent growth retardants by inhibiting the biosynthesis of gibberellins (GAs). GAs are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering. Paclobutrazol specifically targets and inhibits the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the GA biosynthetic pathway. This inhibition leads to reduced levels of bioactive GAs, resulting in a more compact plant stature.

Gibberellin_Pathway GGDP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGDP->ent_Kaurene Multiple Steps ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene:e->ent_Kaurenoic_Acid:w Oxidation Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) ent_Kaurenoic_Acid->Bioactive_GAs Multiple Steps Stem_Elongation Stem Elongation Bioactive_GAs->Stem_Elongation Promotes Paclobutrazol Paclobutrazol ent_Kaurene_Oxidase ent-Kaurene Oxidase Paclobutrazol->ent_Kaurene_Oxidase Inhibits ent_Kaurene_Oxidase:n->ent_Kaurenoic_Acid:s

Mechanism of action of paclobutrazol.

Experimental and Logical Workflows

The following diagrams illustrate a generalized experimental workflow for the synthesis of 1,2,4-triazoles and a classification of these compounds based on their primary applications.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Imide and Hydrazine) reaction Reaction (e.g., Reflux in Acetic Acid) start->reaction workup Work-up (e.g., Precipitation in Water) reaction->workup isolation Isolation (e.g., Filtration) workup->isolation recrystallization Recrystallization isolation->recrystallization chromatography Column Chromatography (optional) recrystallization->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms ir IR Spectroscopy chromatography->ir mp Melting Point Determination chromatography->mp

Generalized experimental workflow for 1,2,4-triazole synthesis.

Triazole_Classification cluster_applications Applications Triazoles 1,2,4-Triazole Compounds Antifungals Antifungal Agents Triazoles->Antifungals PGRs Plant Growth Regulators Triazoles->PGRs Other Other Bioactivities (Anticancer, Antiviral, etc.) Triazoles->Other Fluconazole Fluconazole Antifungals->Fluconazole Voriconazole Voriconazole Antifungals->Voriconazole Paclobutrazol Paclobutrazol PGRs->Paclobutrazol Uniconazole Uniconazole PGRs->Uniconazole

Classification of 1,2,4-triazole compounds by application.

Conclusion

From their humble beginnings in the laboratories of pioneering organic chemists, 1,2,4-triazole compounds have evolved into a cornerstone of modern chemical science. Their versatile synthesis and remarkable biological activities have led to the development of life-saving antifungal medications and crop-enhancing plant growth regulators. The foundational synthetic methods, such as the Einhorn-Brunner and Pellizzari reactions, continue to be relevant in the ongoing quest for novel bioactive molecules. The detailed understanding of their mechanisms of action, particularly the inhibition of key enzymes like lanosterol 14α-demethylase and ent-kaurene oxidase, provides a solid basis for the rational design of new and improved 1,2,4-triazole derivatives. As research continues to uncover new applications for this remarkable heterocyclic scaffold, the legacy of its discovery will undoubtedly continue to expand, impacting human health and food security for years to come.

References

An In-depth Technical Guide to 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Chemical Identity: Initial searches for "3-cyclopropyl-4-methyl-4H-1,2,4-triazole" did not yield a specific CAS registry number or substantial technical data. However, significant information is available for its isomer, 4-cyclopropyl-3-methyl-4H-1,2,4-triazole . This guide will, therefore, focus on the latter compound, which is well-documented in scientific and chemical literature.

CAS Registry Number: 1432681-21-4

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-cyclopropyl-3-methyl-4H-1,2,4-triazole is a heterocyclic organic compound that belongs to the triazole family. The 1,2,4-triazole ring system is a well-known pharmacophore and a core structural component in a wide array of compounds with significant biological activities. These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency of drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole, with a focus on its role in agrochemical and pharmaceutical research.

Physicochemical and Spectral Data

The following table summarizes the available quantitative data for 4-cyclopropyl-3-methyl-4H-1,2,4-triazole. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some properties may be predicted or inferred from related structures.

PropertyValueReference/Source
CAS Registry Number 1432681-21-4ChemSrc[1]
Molecular Formula C₆H₉N₃PubChem
Molecular Weight 123.16 g/mol PubChem
Appearance Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Data not available-
¹H NMR Data not available in literature-
¹³C NMR Data not available in literature-
Mass Spectrometry Data not available in literature-

Synthesis and Experimental Protocols

The synthesis of 4-substituted-3-alkyl-4H-1,2,4-triazoles can be achieved through various synthetic routes. A common and effective method involves the cyclization of a corresponding N-acylthiosemicarbazide. Below is a representative experimental protocol for the synthesis of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole.

3.1. General Synthesis Workflow

The overall synthetic strategy involves a two-step process: first, the formation of an acylthiosemicarbazide intermediate, followed by a base-catalyzed cyclization to yield the 1,2,4-triazole ring.

G General Synthesis Workflow A Starting Materials: Cyclopropylamine and Acetyl Hydrazide B Step 1: Formation of N-cyclopropyl-2-acetylhydrazinecarbothioamide A->B Reaction with Carbon Disulfide C Step 2: Base-Catalyzed Cyclization B->C Treatment with a base (e.g., NaOH or KOH) D Product: 4-Cyclopropyl-3-methyl-4H-1,2,4-triazole C->D Intramolecular Condensation G Ergosterol Biosynthesis Inhibition by Triazoles cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption Leads to Triazole Triazole Fungicide (e.g., 4-cyclopropyl-3-methyl-4H-1,2,4-triazole) Triazole->CYP51 Inhibition CYP51->Ergosterol Blocked G Herbicidal Activity Assay Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay Start Start PrepareCompound Prepare Stock Solution of 4-cyclopropyl-3-methyl-4H-1,2,4-triazole Start->PrepareCompound SowSeeds Sow seeds of target weed species in pots PrepareCompound->SowSeeds GrowSeedlings Grow seedlings of target weed species to the 2-3 leaf stage PrepareCompound->GrowSeedlings ApplyToSoil Apply compound solution to soil surface SowSeeds->ApplyToSoil IncubatePre Incubate in a controlled environment (greenhouse) ApplyToSoil->IncubatePre AssessGermination Assess germination rate and seedling vigor after 14-21 days IncubatePre->AssessGermination ApplyToFoliage Apply compound solution as a foliar spray GrowSeedlings->ApplyToFoliage IncubatePost Incubate in a controlled environment (greenhouse) ApplyToFoliage->IncubatePost AssessDamage Assess phytotoxicity (chlorosis, necrosis, stunting) after 7-14 days IncubatePost->AssessDamage

References

comprehensive literature review of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,4-Triazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The 1,2,4-triazole scaffold, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, make it a versatile core for designing novel therapeutic agents.[2][3] Derivatives of 1,2,4-triazole exhibit a remarkable breadth of biological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[4][5] Marketed drugs such as the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer drug Letrozole feature this core moiety, highlighting its clinical significance.[6][7] This technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of 1,2,4-triazole derivatives, with a focus on their applications in drug development.

General Synthesis Strategies

The synthesis of the 1,2,4-triazole ring can be achieved through various cyclization strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key methods reported in the literature include the Pellizzari, Einhorn-Brunner, and Maquenne reactions, as well as more modern microwave-assisted and one-pot syntheses.[8][9][10]

A common and versatile approach involves the cyclization of thiosemicarbazide derivatives in an alkaline medium. This method is widely used for preparing 1,2,4-triazol-5-thione derivatives, which serve as key intermediates for further functionalization.[11]

General Experimental Protocol: Synthesis of 4-Aryl-3-aryl-1,2,4-triazole-5-thione
  • Thiosemicarbazide Formation: An appropriate acyl hydrazide (10 mmol) is refluxed with an aryl isothiocyanate (10 mmol) in ethanol (50 mL) for 4-6 hours. The reaction mixture is cooled, and the resulting N,N'-disubstituted thiosemicarbazide precipitate is filtered, washed with cold ethanol, and dried.

  • Cyclization: The dried thiosemicarbazide (5 mmol) is dissolved in a 2M sodium hydroxide solution (25 mL). The mixture is heated to reflux for 6-8 hours.

  • Acidification and Isolation: After cooling to room temperature, the solution is filtered to remove any impurities. The clear filtrate is then acidified to pH 5-6 with cold 3M hydrochloric acid.

  • Purification: The precipitated solid, the desired 1,2,4-triazole-5-thione, is filtered, washed thoroughly with cold distilled water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture.

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of 1,2,4-triazole derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start Starting Materials (e.g., Acyl Hydrazide, Isothiocyanate) Step1 Step 1: Form Thiosemicarbazide (Reflux in Ethanol) Start->Step1 Step2 Step 2: Cyclization (Reflux in NaOH solution) Step1->Step2 Step3 Step 3: Acidification & Isolation (Precipitation with HCl) Step2->Step3 End_S Purified 1,2,4-Triazole Derivative Step3->End_S Start_B Synthesized Compound Library End_S->Start_B Characterization (NMR, IR, MS) Screen1 In Vitro Assays (e.g., Antimicrobial MIC, Anticancer IC50) Start_B->Screen1 Decision1 Activity Observed? Screen1->Decision1 Screen2 In Vivo Models (e.g., Animal studies) Decision1->Screen2  Yes Inactive Inactive / Toxic Decision1->Inactive No Decision2 Efficacy & Low Toxicity? Screen2->Decision2 End_B Lead Compound Identified Decision2->End_B Yes Decision2->Inactive No

Caption: General workflow for synthesis and biological screening of 1,2,4-triazoles.

Biological Activities and Mechanisms of Action

1,2,4-triazole derivatives have been extensively studied for a wide array of pharmacological activities. Their efficacy often stems from the ability of the triazole ring's nitrogen atoms to coordinate with metal ions in enzyme active sites.

Antifungal Activity

Triazoles are a cornerstone of antifungal therapy. Marketed drugs like fluconazole and itraconazole are vital in treating systemic fungal infections.[12]

  • Mechanism of Action: The primary mechanism of antifungal action is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[12] Ergosterol is an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane integrity and function.[13]

G Mechanism of Antifungal Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol (Essential for Membrane Integrity) Intermediate->Ergosterol ...multiple steps... Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into CYP51->Intermediate Produces Triazole 1,2,4-Triazole Antifungal Drug Triazole->Block

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

  • Structure-Activity Relationship (SAR): For potent antifungal activity, a 2,4-difluorophenyl group attached to a tertiary hydroxylated carbon is often crucial, as seen in fluconazole and voriconazole.[12] The N-1 of the triazole ring is essential for binding to the heme iron of CYP51. Variations in the side chain attached to the N-4 position can modulate potency, spectrum of activity, and pharmacokinetic properties.[12][13]

  • Antifungal Susceptibility Testing Protocol (Broth Microdilution):

    • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Drug Dilution: The synthesized 1,2,4-triazole compounds are dissolved in DMSO to create stock solutions. A series of two-fold dilutions are prepared in 96-well microtiter plates using RPMI-1640 medium.

    • Inoculation: Each well is inoculated with the prepared fungal suspension. Positive (no drug) and negative (no inoculum) controls are included.

    • Incubation: The plates are incubated at 35°C for 24-48 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Compound ClassOrganismMIC Range (µg/mL)Reference DrugMIC (µg/mL)Citation
Triazole-Schiff BasesS. aureus3.125Ceftriaxone3.125[12]
Clinafloxacin-Triazole HybridsMRSA0.25 - 1Clinafloxacin0.25 - 1[12]
Myrtenal-Triazole DerivativesP. piricola90-98% inhibitionAzoxystrobin96% inhibition[12]
Triazole-Thiol DerivativesVarious BacteriaLower than AmpicillinAmpicillin-[14]

Table 1: Representative Antimicrobial and Antifungal Activities of 1,2,4-Triazole Derivatives.

Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer drugs, including the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy.[2][6] Research has expanded to derivatives that act as kinase inhibitors, tubulin modulators, and apoptosis inducers.[2][3]

  • Mechanism of Action: The mechanisms are diverse. Aromatase inhibitors block estrogen synthesis. Other derivatives function by inhibiting key cancer-related enzymes like kinases (e.g., tyrosine kinases), topoisomerases, or carbonic anhydrases, thereby interfering with cell signaling, DNA replication, and pH regulation in tumor cells.[3] For example, some triazole-Schiff base hybrids have been shown to induce apoptosis by modulating the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.

  • Anticancer Screening Protocol (MTT Assay):

    • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow attachment.

    • Compound Treatment: Cells are treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for 48-72 hours.

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader. The IC50 value (the concentration required to inhibit 50% of cell growth) is calculated by plotting percentage viability against compound concentration.

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism/TargetCitation
5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiolMCF-7 (Breast)Notable ActivityNot specified[15]
Schiff bases with Indole MoietyBreast Cancer CellsCytotoxicApoptosis Induction[16]
1,2,4-triazole-3-thione derivativesVarious cell linesVariesAntiproliferative[6]

Table 2: Representative Anticancer Activities of 1,2,4-Triazole Derivatives.

Antibacterial Activity

Many 1,2,4-triazole derivatives, particularly those hybridized with other bioactive moieties like Schiff bases or existing antibiotics, show significant antibacterial activity.[17][18]

  • Mechanism of Action: The mechanisms are not as universally defined as for antifungals but can include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with other essential bacterial enzymes. The activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.[15][17]

  • SAR: The presence of specific substituents is critical for antibacterial potency. For instance, Schiff bases derived from 4-amino-1,2,4-triazoles often show enhanced activity.[17] The incorporation of halogen or nitro groups on aromatic rings attached to the triazole core can significantly increase inhibitory effects.[17] Hybrids that combine the triazole scaffold with antibiotics like nalidixic acid or norfloxacin have demonstrated synergistic or enhanced efficacy.[15][19]

Other Biological Activities
  • Anti-inflammatory: Derivatives have shown potent anti-inflammatory effects, in some cases exceeding that of standard drugs like ibuprofen.[15][20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[20]

  • Anticonvulsant: Certain 4-amino-4H-1,2,4-triazole derivatives have demonstrated effective interaction with the GABA-A receptor, showing superior performance to the standard drug phenytoin in animal models.[15]

  • Antitubercular: Numerous studies have confirmed the activity of 1,2,4-triazole derivatives against Mycobacterium tuberculosis, presenting a promising avenue for developing new drugs to combat this persistent disease.[11][19]

Conclusion and Future Outlook

The 1,2,4-triazole nucleus is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have yielded a wide range of clinically important drugs and continue to be a major focus of research in drug discovery. The ease of synthesis and the ability to introduce diverse substituents allow for fine-tuning of biological activity and pharmacokinetic profiles. Future research will likely focus on creating novel hybrid molecules that combine the triazole core with other pharmacophores to develop agents with dual or multiple modes of action, potentially overcoming drug resistance and improving therapeutic outcomes in oncology, infectious diseases, and inflammatory disorders.[5][21] The continued exploration of structure-activity relationships, supported by computational modeling and molecular docking, will be crucial in the rational design of the next generation of 1,2,4-triazole-based therapeutics.[3][15]

References

Methodological & Application

Application Notes and Protocols for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

These application notes provide detailed experimental protocols for evaluating the biological activities of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Given the broad spectrum of activities associated with 1,2,4-triazole derivatives, this document outlines methodologies for assessing its potential as an antifungal, anticancer, and herbicidal agent.[1][2]

Section 1: Antifungal Activity Assessment

Many 1,2,4-triazole derivatives exert their antifungal effects by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][6] Its inhibition disrupts membrane integrity, leading to fungal cell death. The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for antifungal susceptibility testing.[7][8]

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Below is a diagram illustrating the mechanism of action for triazole-based antifungal agents.

cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibitor Mechanism of Inhibition Lanosterol Lanosterol Intermediate Epoxy-lanosterol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Other Enzymes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Membrane Disruption & Cell Death Membrane->Disruption Triazole This compound Inhibition Triazole->Inhibition

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Protocol 1.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of the test compound against pathogenic fungi.

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator (35°C)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL for yeast. Further dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (0.5-2.5 x 10³ cells/mL).

  • Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the compound in well 1 by adding the appropriate volume of stock solution to the medium.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well. This can be assessed visually or by reading the optical density (OD) at 530 nm.

Illustrative Data for Related Compounds

The following table presents example MIC values for other 1,2,4-triazole derivatives against various fungal pathogens. This data is for illustrative purposes only.

Compound TypeFungal StrainMIC (µg/mL)Reference
Fluoro-substituted triazoleCandida albicans0.0313[3]
Triazole-isoxazole derivativeCandida parapsilosis0.0313[3]
Benzotriazine-triazole hybridCryptococcus neoformans0.0156 - 2.0[3]
4'-fluoro-3-(1,2,4-triazol-1-yl) flavanoneCandida species3.9[9]

Section 2: Anticancer Cytotoxicity Assessment

1,2,4-triazole scaffolds are present in numerous compounds investigated for anticancer activity. The MTT assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[10]

Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.[11][12]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control wells (medium with the same DMSO concentration as the highest compound dose) and untreated control wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance (OD) of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average OD of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (OD of treated cells / OD of vehicle control cells) x 100.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Illustrative Data for Related Compounds

The following table presents example IC₅₀ values for other 1,2,4-triazole derivatives against various cancer cell lines. This data is for illustrative purposes only.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
3,5-diaryl-1,2,4-triazole derivativeJurkat3 - 20 nM
Triazolo[1,5-a]pyridinylpyridineHCT-1160.84 - 1.82
Triazole-containing hybridMCF-73.25[1]

Section 3: Herbicidal Activity Assessment

1,2,4-triazole derivatives have been successfully developed as commercial herbicides.[2][13] A preliminary assessment of herbicidal activity can be conducted in vitro using algae or in vivo with whole plants.

Experimental Workflow: Herbicide Screening

The following diagram outlines a typical workflow for screening novel compounds for herbicidal activity.

start Compound Synthesis (this compound) screen1 Primary In Vitro Screen (e.g., Algal Growth Inhibition) start->screen1 decision1 Active? screen1->decision1 screen2 Secondary In Vivo Screen (Post-emergence on whole plants) decision1->screen2 Yes stop1 Inactive (Stop) decision1->stop1 No decision2 Active & Selective? screen2->decision2 dose Dose-Response & Potency (Determine GR₅₀) decision2->dose Yes stop2 Not Active or Not Selective (Stop) decision2->stop2 No moa Mechanism of Action Studies dose->moa lead Lead Candidate moa->lead

Caption: General workflow for screening and developing a new herbicide.

Protocol 3.1: In Vivo Post-Emergence Herbicidal Assay

This protocol describes a whole-plant assay to evaluate the post-emergence herbicidal effects of the test compound.[14]

Materials:

  • This compound

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Brassica napus)

  • Potting soil

  • Pots or trays

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

  • Calibrated spray chamber

  • Greenhouse with controlled temperature and light conditions

Procedure:

  • Plant Growth: Sow seeds in pots filled with potting soil and cultivate in a greenhouse until they reach the 2-4 true leaf stage.

  • Preparation of Test Solution: Dissolve the compound in a small amount of acetone and dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired test concentration (e.g., corresponding to an application rate of 1.5 kg/ha ).[13]

  • Herbicide Application: Evenly spray the plants with the test solution using a calibrated laboratory spray chamber. Treat a control group with the solvent-surfactant solution only.

  • Incubation and Observation: Return the treated plants to the greenhouse. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Collection: At the end of the observation period, visually assess the percentage of injury or growth inhibition compared to the control plants. For a quantitative measure, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Calculate the percent growth reduction using the formula: (1 - (Dry weight of treated plant / Dry weight of control plant)) x 100.

Illustrative Data for Related Compounds

The following table presents example herbicidal activity data for other 1,2,4-triazole derivatives. This data is for illustrative purposes only.

Compound TypePlant SpeciesInhibition (%) at 1.5 kg/ha Reference
Pyrimidine-triazole derivativeBrassica napusGood inhibition[15]
Pyrimidine-triazole derivativeEchinochloa crusgalliGood inhibition[15]
Pyrazole-triazole derivativeLettuce80%[16]
Pyrazole-triazole derivativeBentgrass80%[16]

References

Application Notes and Protocols for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the initial in vitro evaluation of the novel compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Based on the well-documented biological activities of the 1,2,4-triazole scaffold, this document outlines protocols for assessing its potential as an antifungal, anticancer, and herbicidal agent.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as antifungal, anticancer, antibacterial, and herbicidal effects.[1][2][3][4][5][6][7][8] The presence of a cyclopropyl group can further enhance the biological activity of molecules.[1] This document details the development of in vitro assays to screen and characterize the biological potential of this compound.

Potential Signaling Pathways and Mechanisms of Action

Triazole compounds are known to act on various cellular pathways. As an antifungal, the primary mechanism of action for many triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[9][10][11][12] Depletion of ergosterol disrupts the fungal cell membrane integrity, leading to cell growth inhibition or death. In cancer, triazole derivatives have been shown to induce apoptosis and inhibit specific kinases.[13] Some cyclopropyl-containing triazoles have also demonstrated herbicidal activity through the inhibition of enzymes like ketol-acid reductoisomerase (KARI).[1][2]

cluster_antifungal Antifungal Mechanism cluster_anticancer Anticancer Mechanism cluster_herbicidal Herbicidal Mechanism Triazole_AF 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_AF->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Triazole_AC 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole Kinases Cellular Kinases Triazole_AC->Kinases Inhibition Apoptosis Apoptosis Triazole_AC->Apoptosis Induction Triazole_H 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole KARI Ketol-Acid Reductoisomerase (KARI) Triazole_H->KARI Inhibition AminoAcid Branched-Chain Amino Acid Biosynthesis

Caption: Potential mechanisms of action for this compound.

Experimental Protocols

The following are detailed protocols for the preliminary in vitro evaluation of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.

Materials:

  • Test compound: this compound

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in RPMI-1640 medium.

  • Inoculum Preparation: Grow fungal cultures overnight. Adjust the fungal suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640.

  • Plate Setup: Add 100 µL of the fungal inoculum to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the respective wells. Include a positive control (a known antifungal like fluconazole) and a negative control (no compound).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control.[9] This can be determined visually or by measuring the optical density at 600 nm.

start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep inoculum_prep Prepare Fungal Inoculum start->inoculum_prep plate_setup Dispense Inoculum and Compound into 96-well Plate compound_prep->plate_setup inoculum_prep->plate_setup incubation Incubate at 35°C for 24-48h plate_setup->incubation readout Determine MIC (Visual or Spectrophotometric) incubation->readout end End readout->end

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the test compound on the viability of cancer cell lines.[13][14]

Materials:

  • Test compound: this compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.[14] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding compound_treatment Treat with Compound for 48-72h cell_seeding->compound_treatment mtt_addition Add MTT Solution and Incubate compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

Caption: Workflow for the MTT cell viability assay.

Herbicidal Activity: KARI Enzyme Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of the KARI enzyme, a potential target for herbicides.[1][2]

Materials:

  • Test compound: this compound

  • Recombinant KARI enzyme

  • Substrate: (R,S)-acetolactate

  • NADPH

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the KARI enzyme.

  • Compound Addition: Add various concentrations of the test compound to the wells. Include a no-compound control.

  • Pre-incubation: Pre-incubate the enzyme and compound mixture for a short period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate, (R,S)-acetolactate.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Quantitative data from the assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicansTBD
Cryptococcus neoformansTBD
Aspergillus fumigatusTBD
Fluconazole (Control) Insert Value

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC₅₀ (µM)
HeLaTBD
MCF-7TBD
A549TBD
Doxorubicin (Control) Insert Value

Table 3: Herbicidal Activity of this compound

EnzymeIC₅₀ (µM)
Ketol-Acid Reductoisomerase (KARI)TBD
Known Inhibitor (Control) Insert Value

References

Application Notes and Protocols for In Vivo Studies with 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting initial in vivo studies with the novel compound, 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Given the limited specific data on this molecule, the following protocols are based on established methodologies for evaluating triazole-based compounds in preclinical research. These guidelines cover acute toxicity assessment, pharmacokinetic profiling, and a hypothetical antifungal efficacy model, reflecting a common application of triazole derivatives.[1][2][3][4]

Compound Information

Compound Name This compound
Structure N // \ C---N-C /
Molecular Formula C6H9N3
Known Class Activities Triazole derivatives exhibit a wide range of biological activities, including antifungal, herbicidal, anticonvulsant, and anti-inflammatory properties.[3][5][6][7][8] Many antifungal triazoles act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Some triazole fungicides have been shown to induce genotoxicity and oxidative stress in vivo.[9][10]
Storage and Handling Store at room temperature, protected from light and moisture. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

In Vivo Study Protocols

Acute Oral Toxicity Study

This protocol outlines a method to determine the acute oral toxicity of this compound in a rodent model, following a limit test procedure.

Objective: To determine the potential for acute toxicity after a single oral dose and to identify the No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Acclimatization: Acclimate animals for at least 7 days before the study.

  • Grouping: Assign animals to a control group and a treatment group (n=5 per sex per group).

  • Dosing:

    • Control Group: Administer vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) orally by gavage.

    • Treatment Group: Administer a single oral dose of 2000 mg/kg of this compound, formulated in the vehicle.

  • Observations:

    • Monitor animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record body weights on days 0, 7, and 14.

    • At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Data Analysis: Analyze differences in body weight and observe for any signs of toxicity or mortality.

Data Presentation:

Table 1: Acute Oral Toxicity Study Observations

GroupDose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
Control0Male50/5None observedNo abnormalities
Control0Female50/5None observedNo abnormalities
Treatment2000Male5TBDTBDTBD
Treatment2000Female5TBDTBDTBD

TBD: To be determined by the experimental outcome.

Pharmacokinetic (PK) Study

This protocol describes a basic pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Animal Model: Male BALB/c mice (6-8 weeks old).

Methodology:

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of mice (n=3 per time point). A typical dose might be 10 mg/kg.

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate PK parameters.

Data Presentation:

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t½ (hr)
IV1015000.0832002.5
PO108500.525002.8

Note: These are example values and will vary based on experimental results.

Antifungal Efficacy Study (Murine Candidiasis Model)

This protocol provides a framework for evaluating the in vivo antifungal efficacy of the compound in a systemic candidiasis model.[11][12][13]

Objective: To assess the efficacy of this compound in reducing fungal burden in a murine model of disseminated candidiasis.

Animal Model: Immunocompromised (neutropenic) female ICR mice (4-6 weeks old).

Methodology:

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide.

  • Infection: Inoculate mice intravenously with a clinical isolate of Candida albicans.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the test compound, a vehicle control, and a positive control (e.g., fluconazole) daily for a specified duration (e.g., 3 days).

  • Endpoint:

    • Euthanize mice 24 hours after the final dose.

    • Aseptically remove kidneys, homogenize, and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/g of tissue).

  • Data Analysis: Compare the fungal burden in the treated groups to the control group.

Data Presentation:

Table 3: Antifungal Efficacy Against Candida albicans in a Murine Model

Treatment GroupDose (mg/kg/day)Mean Fungal Burden (Log10 CFU/g kidney ± SD)
Vehicle Control-6.5 ± 0.4
This compound10TBD
This compound25TBD
This compound50TBD
Fluconazole (Positive Control)203.2 ± 0.3

TBD: To be determined by the experimental outcome.

Visualizations

Signaling Pathway

G Triazole_Compound 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole CYP51 CYP51 Triazole_Compound->CYP51 Inhibition

Caption: Putative mechanism of action for a triazole antifungal compound.

Experimental Workflow

G cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_post_study Post-Study Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Observations Observations Dosing->Observations Sample_Collection Sample Collection Observations->Sample_Collection Analysis Analysis Sample_Collection->Analysis Reporting Reporting Analysis->Reporting

Caption: General experimental workflow for in vivo studies.

References

Application Notes: 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole as a Chemical Probe for Fungal Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-4-methyl-4H-1,2,4-triazole is a novel small molecule belonging to the triazole class of compounds. While extensive characterization of this specific molecule is ongoing, its structural similarity to known azole antifungals suggests its potential as a chemical probe for investigating the fungal ergosterol biosynthesis pathway.[1][2] Azole fungicides are a critical class of agricultural and clinical agents that target this essential fungal pathway.[1] This document outlines the proposed application of this compound as a chemical probe to elucidate the function and inhibition of key enzymes in fungal sterol production, particularly lanosterol 14α-demethylase (CYP51).[3][4]

Target & Mechanism of Action

The proposed primary target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity, permeability, and the function of membrane-bound proteins.[1][5]

By binding to the heme iron in the active site of CYP51, this compound is hypothesized to inhibit the demethylation of lanosterol.[3] This inhibition disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[3][5] The resulting defective cell membrane leads to increased permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth.[4]

Applications

As a chemical probe, this compound can be utilized in several key research areas:

  • Target Validation and Drug Discovery: To study the inhibition kinetics and binding affinity to CYP51 from various fungal species, aiding in the development of novel antifungal agents.

  • Investigating Antifungal Resistance: To probe the impact of specific mutations in the ERG11 gene on drug-target engagement and to screen for compounds that can overcome known resistance mechanisms.

  • Elucidating Fungal Metabolic Pathways: To understand the downstream effects of CYP51 inhibition on the broader fungal metabolome and identify potential secondary targets or resistance pathways.

  • Comparative Biology: To compare the sensitivity of CYP51 orthologs from different fungal pathogens, as well as from plant and human hosts, to assess selectivity and potential off-target effects.

Data Presentation

The following table summarizes hypothetical inhibitory activities of this compound against CYP51 from various fungal species and its antifungal activity.

Parameter Candida albicans Aspergillus fumigatus Cryptococcus neoformans Human (off-target)
CYP51 IC50 (nM) 8512095>10,000
MIC (µg/mL) 0.510.5N/A

Note: These are representative data based on the expected activity of a novel triazole antifungal and should be confirmed experimentally.

Visualizations

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Erg11) lanosterol->cyp51 Demethylation ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation toxic_sterols Toxic 14α-methylated sterols probe 3-cyclopropyl-4-methyl-4H- 1,2,4-triazole probe->cyp51 Inhibition cyp51->ergosterol cyp51->toxic_sterols Accumulation (upon inhibition) Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 Mechanism of Action recombinant_cyp51 Express & Purify Recombinant CYP51 biochemical_assay CYP51 Inhibition Assay (Determine IC50) recombinant_cyp51->biochemical_assay mic_testing Antifungal Susceptibility Testing (Determine MIC) biochemical_assay->mic_testing Correlate Target Inhibition with Antifungal Activity fungal_cultures Culture Fungal Strains fungal_cultures->mic_testing sterol_analysis Sterol Profile Analysis (GC-MS) mic_testing->sterol_analysis Logical_Relationship probe 3-cyclopropyl-4-methyl-4H- 1,2,4-triazole cyp51 CYP51 Enzyme probe->cyp51 Binds to & Inhibits ergosterol_synthesis Ergosterol Synthesis cyp51->ergosterol_synthesis Catalyzes ergosterol_depletion Ergosterol Depletion ergosterol_synthesis->ergosterol_depletion Leads to (when inhibited) toxic_sterol_accumulation Toxic Sterol Accumulation ergosterol_synthesis->toxic_sterol_accumulation Leads to (when inhibited) membrane_integrity Disrupted Membrane Integrity ergosterol_depletion->membrane_integrity toxic_sterol_accumulation->membrane_integrity fungal_growth Fungal Growth Inhibition membrane_integrity->fungal_growth

References

Application Notes and Protocols for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-cyclopropyl-4-methyl-4H-1,2,4-triazole is a heterocyclic small molecule featuring a 1,2,4-triazole core substituted with cyclopropyl and methyl groups. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and is known for its metabolic stability and ability to act as a hydrogen bond acceptor and donor.[1] Derivatives of 1,2,4-triazole have demonstrated a wide range of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties, by interacting with various biological targets.[2] The incorporation of a cyclopropyl group can further enhance the pharmacological profile of a molecule.[3]

These application notes provide detailed protocols for utilizing this compound as a ligand in various binding assays to characterize its interaction with potential protein targets. The protocols are designed to be adaptable for screening and lead optimization in drug discovery programs. Potential targets for triazole derivatives include enzymes like sterol 14α-demethylase (CYP51) and kinases such as p38 MAP kinase, as well as G-protein coupled receptors like the endothelin receptors.

Data Presentation: Representative Binding Affinities of 1,2,4-Triazole Derivatives

The following tables summarize representative quantitative data for 1,2,4-triazole derivatives against known biological targets. This data is provided for comparative purposes to guide the interpretation of results obtained with this compound.

Table 1: Inhibitory Activity of Triazole Derivatives against Fungal CYP51

Compound ClassSpecific DerivativeTarget OrganismIC50 (µM)Reference
Azole AntifungalFluconazoleCandida albicans0.31[4]
Azole AntifungalItraconazoleCandida albicans~0.5[3]
Azole AntifungalVoriconazoleCandida albicans1.6[4]
Amino Acid-Triazole ConjugateCompound 8dPhysalospora piricola10.808[5]
Amino Acid-Triazole ConjugateCompound 8kPhysalospora piricola10.126[5]

Table 2: Inhibitory Activity of Triazole Derivatives against p38α MAP Kinase

Compound ClassSpecific DerivativeIC50 (nM)Reference
TriazolopyridineCompound 515[6]
Triazolo-Quinazoline CarbothioamideCompound 8a293.42[7]
1,2,3-Triazole HybridCompound 7f222.68[8]
1,2,4-Oxadiazol-5-oneCompound with 4-fluoro-phenyl motif100 - 5100[9]

Table 3: Binding Affinity of 1,2,4-Triazole Derivatives for Endothelin Receptors

Compound ClassReceptor SubtypeK_i_ (µM)Reference
[3-(arylmethyl)thio-5-aryl-4H-[1][10]triazol-4-yl]acetic acid derivativeET_A3.3[11]
[3-(arylmethyl)thio-5-aryl-4H-[1][10]triazol-4-yl]acetic acid derivativeET_B>10[11]

Experimental Protocols

Detailed methodologies for key binding assays are provided below. These protocols can be adapted for the specific target of interest when using this compound as a test ligand.

Protocol 1: Radioligand Competition Binding Assay

This protocol is suitable for membrane-bound receptors, such as G-protein coupled receptors (e.g., endothelin receptors).

1. Membrane Preparation:

  • Culture cells expressing the target receptor to a high density.

  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following components in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of a serial dilution of this compound or other competing ligands.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]ET-1 for endothelin receptors), typically at a concentration close to its K_d_ value.

    • 50 µL of the prepared membrane suspension (containing 10-50 µg of protein).

  • Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add a suitable scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest & Wash cell_culture->harvest lysis Homogenization harvest->lysis centrifuge1 Low-Speed Centrifugation lysis->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend & Quantify centrifuge2->resuspend add_membranes Add Membranes resuspend->add_membranes plate_prep Prepare 96-well Plate add_ligands Add Radioligand & Competitor plate_prep->add_ligands add_ligands->add_membranes incubation Incubate add_membranes->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve calc_ic50_ki Determine IC50 & Ki plot_curve->calc_ic50_ki G start Start reagent_prep Prepare Reagents (Tracer, Protein, Ligand) start->reagent_prep plate_setup Set up 384-well Plate reagent_prep->plate_setup add_components Add Tracer, Ligand, and Protein plate_setup->add_components incubation Incubate at RT add_components->incubation measure_fp Measure Fluorescence Polarization incubation->measure_fp data_analysis Analyze Data (IC50, Ki) measure_fp->data_analysis end End data_analysis->end G prep Sample Preparation (Protein & Ligand in degassed buffer) load Load Protein into Cell & Ligand into Syringe prep->load setup Set ITC Parameters (Temp, Stirring, Injections) load->setup titration Perform Titration (Inject Ligand into Protein) setup->titration analysis Data Analysis (Fit Isotherm) titration->analysis results Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) analysis->results G cluster_upstream Upstream Activators cluster_downstream Downstream Effectors stress Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Transcription Factors (e.g., ATF2, MEF2C) p38->substrates Phosphorylation inhibitor 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole inhibitor->p38 response Inflammatory Response Cell Cycle Regulation substrates->response G cluster_downstream Intracellular Signaling et1 Endothelin-1 (ET-1) receptor Endothelin Receptor (ET_A / ET_B) et1->receptor g_protein Gq/11 receptor->g_protein Activation antagonist 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole antagonist->receptor plc Phospholipase C g_protein->plc ip3_dag IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 response Vasoconstriction Cell Proliferation ca2->response

References

Application Notes and Protocols for the Derivatization of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry. The following protocols focus on functionalization at the C5 position of the triazole ring, a common strategy for generating novel analogues with diverse biological activities. The methods described include C5-halogenation followed by Suzuki-Miyaura cross-coupling and direct C5-arylation.

Introduction

The 1,2,4-triazole ring is a privileged structure in drug discovery, present in numerous antifungal, antiviral, and anticancer agents. The specific substitution pattern of this compound offers a unique chemical space for exploration. Derivatization of this core structure, particularly at the C5 position, allows for the introduction of a wide range of substituents, enabling the systematic investigation of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Key Derivatization Strategies

Two primary strategies for the derivatization of this compound at the C5 position are presented:

  • C5-Halogenation and Subsequent Suzuki-Miyaura Cross-Coupling: This two-step approach involves the initial introduction of a halogen (typically bromine) at the C5 position, followed by a palladium-catalyzed cross-coupling reaction with a boronic acid or ester. This method offers broad substrate scope and is highly versatile for introducing various aryl and heteroaryl moieties.

  • Direct C5-Arylation: This method involves the direct palladium-catalyzed coupling of the C5-H bond with an aryl halide. This approach is more atom-economical as it avoids the pre-functionalization step of halogenation.

Experimental Protocols

Method 1: C5-Halogenation and Suzuki-Miyaura Cross-Coupling

This method is divided into two key experimental procedures: the bromination of the triazole core and the subsequent cross-coupling reaction.

Protocol 1.1: C5-Bromination of this compound

This protocol describes the synthesis of 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole. The C5-proton of 4-alkyl-1,2,4-triazoles is known to be acidic and can be deprotonated with a strong base, followed by quenching with an electrophilic bromine source. Alternatively, direct bromination can be achieved using a suitable brominating agent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.1 eq.).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole

This protocol outlines the palladium-catalyzed cross-coupling of the C5-bromo triazole with various arylboronic acids.

Materials:

  • 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole

  • Arylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • K₂CO₃ (2.0 eq.)

  • Toluene/Ethanol/Water (4:1:1) solvent mixture

  • Stir bar

  • Schlenk flask

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed Toluene/Ethanol/Water solvent mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-arylated product.

Method 2: Direct C5-Arylation

This protocol provides a method for the direct palladium-catalyzed arylation of the C5-H bond of this compound.

Materials:

  • This compound

  • Aryl bromide (1.2 eq.)

  • Pd(OAc)₂ (0.05 eq.)

  • Pivalic acid (0.3 eq.)

  • K₂CO₃ (2.5 eq.)

  • Toluene

  • Stir bar

  • Sealed tube

Procedure:

  • To a sealed tube, add this compound (1.0 eq.), the aryl bromide (1.2 eq.), Pd(OAc)₂ (0.05 eq.), pivalic acid (0.3 eq.), and K₂CO₃ (2.5 eq.).

  • Add toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: C5-Bromination of this compound

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1NBSAcetonitrileReflux5~85

Note: Yield is estimated based on similar reactions reported in the literature for 4-alkyl-1,2,4-triazoles.

Table 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole with Various Arylboronic Acids

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1101885-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1101880-90
34-Chlorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1102075-85
43-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1102460-70

Note: Yields are based on reported data for Suzuki-Miyaura reactions of similar 5-bromo-4-alkyl-1,2,4-triazoles.[1]

Table 3: Direct C5-Arylation of this compound with Various Aryl Bromides

EntryAryl BromideCatalystAdditiveBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂Pivalic AcidK₂CO₃Toluene1202460-75
24-BromoanisolePd(OAc)₂Pivalic AcidK₂CO₃Toluene1202465-80
34-ChlorobromobenzenePd(OAc)₂Pivalic AcidK₂CO₃Toluene1202455-70

Note: Yields are estimated based on general protocols for direct C-H arylation of 1,2,4-triazoles.

Mandatory Visualization

Derivatization_Workflow cluster_start Starting Material cluster_method1 Method 1: Halogenation & Cross-Coupling cluster_method2 Method 2: Direct Arylation cluster_product Product start This compound bromination C5-Bromination (NBS, ACN, Reflux) start->bromination direct_arylation Direct C5-Arylation (Aryl bromide, Pd(OAc)₂, Pivalic Acid, K₂CO₃) start->direct_arylation Direct C-H Activation bromo_intermediate 5-bromo-3-cyclopropyl-4-methyl-4H-1,2,4-triazole bromination->bromo_intermediate suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd(PPh₃)₄, K₂CO₃) bromo_intermediate->suzuki product C5-Aryl-3-cyclopropyl-4-methyl-4H-1,2,4-triazole suzuki->product direct_arylation->product

Caption: Workflow for the C5-derivatization of this compound.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pdII_halide R-Pd(II)L₂(X) pd0->pdII_halide Oxidative Addition (R-X) pdII_aryl R-Pd(II)L₂(Ar) pdII_halide->pdII_aryl Transmetalation (Ar-B(OR)₂) pdII_aryl->pd0 product R-Ar pdII_aryl->product Reductive Elimination catalyst_regen Pd(0)L₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocols outlined in these application notes provide robust and versatile methods for the derivatization of this compound at the C5 position. Both the two-step halogenation/cross-coupling sequence and the direct C-H arylation approach offer access to a wide array of novel analogues. These methods are essential tools for medicinal chemists and drug development professionals seeking to explore the therapeutic potential of this important heterocyclic scaffold. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Application Notes and Protocols: 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential roles of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its derivatives in medicinal chemistry, focusing on their prospective applications as antifungal and herbicidal agents. Detailed protocols for synthesis and biological evaluation are provided to guide research and development efforts.

Application Notes

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole ring suggests potential for novel biological activities. While specific data for this compound is limited in publicly available literature, extensive research on analogous structures provides a strong basis for its potential applications.

Anticipated Biological Activities:
  • Antifungal Activity: 1,2,4-triazole derivatives are renowned for their antifungal properties. They are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is hypothesized that this compound could exhibit similar antifungal activity.

  • Herbicidal Activity: Certain 1,2,4-triazole derivatives have been identified as potent herbicides. A key target for these compounds is the enzyme ketol-acid reductoisomerase (KARI), which is involved in the biosynthesis of branched-chain amino acids in plants. Inhibition of KARI leads to a deficiency in essential amino acids, resulting in plant growth inhibition and death. The presence of the cyclopropyl moiety in this compound may confer herbicidal properties.

Data Presentation

The following tables present representative quantitative data for analogous 1,2,4-triazole derivatives, illustrating the potential efficacy of this class of compounds.

Table 1: Representative Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Triazole Analog ACandida albicans8Fluconazole16
Triazole Analog BAspergillus fumigatus4Itraconazole2
Triazole Analog CCryptococcus neoformans16Amphotericin B1

Table 2: Representative Herbicidal Activity of 1,2,4-Triazole Derivatives

Compound IDPlant SpeciesApplicationConcentration (µg/mL)Growth Inhibition (%)
Triazole Analog DEchinochloa crus-galliPost-emergence10085
Triazole Analog EAmaranthus retroflexusPre-emergence5092
Triazole Analog FBrassica napusPost-emergence10078

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 3,4-disubstituted-4H-1,2,4-triazoles.

Materials:

  • Cyclopropanecarbohydrazide

  • N-methylformamide

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Formation of the Hydrazide-Imidoyl Chloride: In a round-bottom flask, dissolve cyclopropanecarbohydrazide (1 eq) in N-methylformamide (10 eq). Cool the mixture to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cyclization: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Cyclopropanecarbohydrazide Cyclopropanecarbohydrazide Intermediate Intermediate Cyclopropanecarbohydrazide->Intermediate N-methylformamide, POCl3 Crude Product Crude Product Intermediate->Crude Product NaOH (neutralization) Pure Product Pure Product Crude Product->Pure Product Column Chromatography G cluster_herbicide Herbicidal Activity Testing Workflow cluster_pre Pre-emergence cluster_post Post-emergence Start Start Prepare Test Compound Solution Prepare Test Compound Solution Start->Prepare Test Compound Solution Sow Seeds Sow Seeds Prepare Test Compound Solution->Sow Seeds Grow Seedlings Grow Seedlings Prepare Test Compound Solution->Grow Seedlings Apply to Soil Apply to Soil Sow Seeds->Apply to Soil Incubate Incubate Apply to Soil->Incubate Assess Inhibition Assess Inhibition Incubate->Assess Inhibition End End Assess Inhibition->End Apply to Foliage Apply to Foliage Grow Seedlings->Apply to Foliage Incubate_post Incubate_post Apply to Foliage->Incubate_post Incubate Assess Injury Assess Injury Incubate_post->Assess Injury Assess Injury->End G cluster_antifungal Antifungal Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential Component CYP51->Ergosterol Catalyzes Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane Triazole 3-Cyclopropyl-4-methyl- 4H-1,2,4-triazole Triazole->CYP51 Inhibits G cluster_herbicidal Herbicidal Mechanism of Action Precursor Pyruvate KARI Ketol-Acid Reductoisomerase (KARI) Precursor->KARI Substrate Amino_Acids Branched-Chain Amino Acids Protein_Synthesis Protein_Synthesis Amino_Acids->Protein_Synthesis Essential for KARI->Amino_Acids Catalyzes Plant_Death Plant Growth Inhibition and Death KARI->Plant_Death Triazole 3-Cyclopropyl-4-methyl- 4H-1,2,4-triazole Triazole->KARI Inhibits

Application Notes and Protocols for 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole as a Putative Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triazole fungicides are a crucial class of agrochemicals widely used to control a broad spectrum of fungal diseases in various crops.[1][2][3] Their systemic properties and high efficacy make them valuable tools in modern agriculture for protecting crop yield and quality.[2][4] This document outlines the potential agricultural applications of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, a representative member of the cyclopropyl-containing triazole fungicides.

Mechanism of Action

Triazole fungicides act as demethylation inhibitors (DMIs) by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][5] This enzyme is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][5] Inhibition of this enzyme disrupts membrane integrity, leading to abnormal fungal growth and ultimately, cell death.[1]

Mechanism_of_Action cluster_fungus Fungal Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Triazole_Fungicide 3-Cyclopropyl-4-methyl- 4H-1,2,4-triazole Triazole_Fungicide->Lanosterol Inhibition caption Fig. 1: Mechanism of action of triazole fungicides.

Caption: Fig. 1: Mechanism of action of triazole fungicides.

Hypothetical Fungicidal Efficacy

The following table summarizes the hypothetical in vitro fungicidal activity of this compound against a range of common plant pathogens. These values are presented for illustrative purposes to represent the potential efficacy of a compound in this class.

Fungal PathogenCommon DiseaseHost Crop(s)Hypothetical EC50 (µg/mL)
Puccinia triticinaWheat Leaf RustWheat0.8
Mycosphaerella fijiensisBlack SigatokaBanana0.5
Cercospora sojinaFrogeye Leaf SpotSoybean1.2
Botrytis cinereaGray MoldGrapes, Strawberry2.5
Fusarium graminearumFusarium Head BlightWheat, Barley1.8
Rhizoctonia solaniSheath BlightRice3.0

Experimental Protocols

General Synthetic Pathway

A plausible synthetic route for this compound and similar derivatives is outlined below, based on established methods for 1,2,4-triazole synthesis.[6][7][8]

Synthetic_Pathway Start Cyclopropanecarboxamide Step1 Reaction with N,N-Dimethylformamide dimethyl acetal Start->Step1 Intermediate1 N'-(Cyclopropylcarbonyl)-N,N-dimethylformimidamide Step1->Intermediate1 Step2 Reaction with Methylhydrazine Intermediate1->Step2 Product This compound Step2->Product caption Fig. 2: Plausible synthetic workflow.

Caption: Fig. 2: Plausible synthetic workflow.

In Vitro Antifungal Assay: Mycelial Growth Inhibition

This protocol determines the half-maximal effective concentration (EC50) of the fungicide against a target fungus.

Materials:

  • This compound

  • Target fungal culture (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a series of dilutions of the stock solution to be incorporated into the PDA medium to achieve the desired final concentrations.

  • Add the appropriate volume of each dilution to molten PDA, mix thoroughly, and pour into sterile petri dishes. A control plate containing only DMSO should also be prepared.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the plate.

  • Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC50 value by probit analysis.

In_Vitro_Assay Start Prepare fungicide dilutions Step1 Incorporate into PDA medium Start->Step1 Step2 Inoculate with fungal disc Step1->Step2 Step3 Incubate Step2->Step3 Step4 Measure colony diameter Step3->Step4 Step5 Calculate inhibition Step4->Step5 End Determine EC50 Step5->End caption Fig. 3: In vitro antifungal assay workflow.

Caption: Fig. 3: In vitro antifungal assay workflow.

In Vivo Protective Effect Assay (Whole Plant)

This protocol evaluates the protective efficacy of the fungicide on a host plant.

Materials:

  • This compound formulation

  • Host plants (e.g., wheat seedlings)

  • Fungal pathogen spore suspension (e.g., Puccinia triticina urediniospores)

  • Spray equipment

  • Greenhouse or controlled environment chamber

Procedure:

  • Grow host plants to a suitable growth stage (e.g., two-leaf stage for wheat).

  • Prepare different concentrations of the fungicide formulation in water.

  • Spray the plants with the fungicide solutions until runoff. Control plants are sprayed with water containing the same formulation blanks.

  • Allow the plants to dry for 24 hours.

  • Inoculate the plants by spraying with a spore suspension of the pathogen.

  • Place the inoculated plants in a high-humidity chamber for 24-48 hours to facilitate infection.

  • Transfer the plants to a greenhouse with conditions conducive to disease development.

  • After a set incubation period (e.g., 7-14 days), assess the disease severity on the leaves (e.g., percentage of leaf area covered by pustules).

  • Calculate the percentage of disease control for each treatment relative to the untreated control.

In_Vivo_Assay Start Grow host plants Step1 Spray with fungicide Start->Step1 Step2 Inoculate with pathogen Step1->Step2 Step3 Incubate in high humidity Step2->Step3 Step4 Transfer to greenhouse Step3->Step4 Step5 Assess disease severity Step4->Step5 End Calculate disease control Step5->End caption Fig. 4: In vivo protective assay workflow.

Caption: Fig. 4: In vivo protective assay workflow.

Application Guidelines for Field Use

  • Formulation: For field applications, this compound would typically be formulated as an Emulsifiable Concentrate (EC), Suspension Concentrate (SC), or Water Dispersible Granule (WG).

  • Application Timing: Triazoles can be applied preventively or at the early stages of infection.[1] They are generally not effective once the fungus has started to produce spores.[1]

  • Systemic Action: Triazoles are locally systemic, meaning they are absorbed by the leaves and can move within the leaf tissue.[1] However, they do not typically translocate from one leaf to another or down to the roots.[1][2]

  • Resistance Management: Due to their specific mode of action, there is a risk of fungal populations developing resistance.[2] It is recommended to use triazole fungicides in rotation or combination with fungicides that have different modes of action.

Conclusion

While specific data for this compound is not extensively documented in publicly available literature, its structural similarity to other effective triazole fungicides suggests it could be a potent agent for the control of a wide range of plant fungal diseases. The protocols and information provided here offer a comprehensive framework for the evaluation and potential application of this and similar compounds in an agricultural context. Further research is warranted to determine its precise efficacy, crop safety, and environmental profile.

References

Application Notes: Suzuki Cross-Coupling for the Synthesis of 4H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4H-1,2,4-triazole scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of applications in medicine, agriculture, and materials science.[1] Derivatives of 4H-1,2,4-triazole exhibit diverse biological activities and are key components in the development of novel therapeutic agents.[1] Furthermore, their unique electronic and photophysical properties have led to their use in optoelectronics as luminophores.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the 4H-1,2,4-triazole core is of significant interest to researchers in organic synthesis and drug discovery.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide or triflate offers a robust and high-yielding pathway to biaryl and other coupled products.[3] Its application to the synthesis of 4H-1,2,4-triazole derivatives provides a strategic approach to introduce a variety of substituents, thereby enabling the generation of diverse chemical libraries for screening and optimization.[2][4]

Methodology Overview

The synthesis of substituted 4H-1,2,4-triazole derivatives via the Suzuki cross-coupling reaction typically involves a two-stage process. The first stage is the synthesis of a halogenated 4H-1,2,4-triazole precursor, which serves as the electrophilic partner in the subsequent coupling reaction.[2][4] The second stage is the palladium-catalyzed Suzuki cross-coupling of this precursor with a suitable boronic acid, which provides the desired arylated or otherwise substituted 4H-1,2,4-triazole derivative.[2][4]

A general workflow for this process is illustrated below:

Suzuki_Coupling_Workflow cluster_0 Precursor Synthesis cluster_1 Suzuki Cross-Coupling Reaction cluster_2 Purification & Analysis start Starting Materials (e.g., N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine, Amine) precursor Halogenated 4H-1,2,4-Triazole (e.g., 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole) start->precursor Cyclization product Final Product (e.g., 4-Alkyl-3,5-diaryl-4H-1,2,4-triazole) precursor->product boronic_acid Aryl Boronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product purification Purification (e.g., Column Chromatography) product->purification analysis Characterization (e.g., NMR, HRMS) purification->analysis

General workflow for the synthesis of 4H-1,2,4-triazole derivatives via Suzuki cross-coupling.

Experimental Protocols

1. General Procedure for the Synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursors [4]

This protocol describes the synthesis of the halogenated triazole core, which is a necessary precursor for the subsequent Suzuki cross-coupling reaction.

  • Step 1: To a cooled (ice bath) and vigorously stirred solution of N,N′-bis[(4-bromophenyl)chloromethylene]hydrazine (0.01 mol) in toluene (50 mL), add the appropriate amine (0.04 mol).

  • Step 2: Stir the resulting solution in an ice bath for 3 hours.

  • Step 3: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Step 4: Heat the mixture for an additional 10 hours.

  • Step 5: Concentrate the solution using a rotary evaporator to obtain the crude product.

  • Step 6: Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography) to yield the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.

2. General Procedure for Conventional Suzuki Cross-Coupling Reaction [4]

This protocol details the palladium-catalyzed cross-coupling of the triazole precursor with various boronic acids.

  • Step 1: In a suitable reaction vessel, combine the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the corresponding boronic acid (2.50 mmol), the palladium catalyst Pd(PPh₃)₄ (0.058 g, 0.05 mmol), a phase transfer catalyst such as NBu₄Br (0.032 g, 0.10 mmol), and a base like K₂CO₃ (1.382 g, 10.00 mmol).

  • Step 2: Add a solvent mixture of toluene (9 mL), H₂O (6 mL), and EtOH (3 mL) to the vessel.

  • Step 3: Heat the mixture under reflux in an oil bath at 130 °C for a duration of 4–12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Upon completion, cool the reaction mixture to room temperature.

  • Step 5: Perform an aqueous workup and extract the product with an appropriate organic solvent.

  • Step 6: Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Step 7: Purify the resulting crude product by column chromatography to obtain the desired 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 4H-1,2,4-triazole derivatives, including the yields of both the precursor and the final products from the Suzuki cross-coupling reaction.

Table 1: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole Precursors [4]

PrecursorAlkyl GroupYield (%)Melting Point (°C)
3a Ethyl71184–186
3b Propyl80208–210
3c Butyl73164–166
3d Hexyl75134–136

Table 2: Suzuki Cross-Coupling of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with Various Boronic Acids [4]

ProductAlkyl GroupAryl Group from Boronic AcidYield (%)Melting Point (°C)
5a EthylPhenyl99224–226
5n EthylThiophen-3-yl90265–266
6a PropylPhenyl99210–212
7a ButylPhenyl98196–198
8a HexylPhenyl93154–156

Note: The yields presented are isolated yields after purification.

References

Application Notes and Protocols for the One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Triazoles are a crucial class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1] Their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, makes them highly attractive scaffolds in medicinal chemistry.[1] In particular, 3,4,5-trisubstituted 1,2,4-triazoles offer a versatile platform for structural modifications, allowing for the fine-tuning of their pharmacological profiles.[1]

Traditional multi-step syntheses of these compounds can be laborious and time-consuming. This document outlines a highly efficient, one-pot methodology that provides a streamlined and effective route to these valuable heterocyclic scaffolds from readily available starting materials, overcoming the limitations of classical approaches.[2][3][4][5] The primary method detailed here is based on the reaction of secondary amides and hydrazides, utilizing triflic anhydride activation followed by microwave-induced cyclodehydration, which allows for rapid access to a diverse range of triazole derivatives in good to excellent yields.[1][2][3][4][5] An alternative three-component approach involving amidines, carboxylic acids, and hydrazines is also discussed.

Method 1: From Secondary Amides and Hydrazides via Triflic Anhydride Activation

This robust one-pot procedure enables the synthesis of a wide array of 3,4,5-trisubstituted 1,2,4-triazoles. The reaction proceeds through the activation of a secondary amide with triflic anhydride, followed by the addition of a hydrazide and a subsequent microwave-assisted cyclodehydration.[1][2][3][4][5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_activation Activation cluster_reaction Triazole Formation cluster_workup Work-up and Purification A 1. Add secondary amide to a dry microwave vial with a magnetic stir bar. B 2. Dissolve in anhydrous dichloromethane. A->B C 3. Add 2-fluoropyridine. B->C D 4. Cool the mixture to 0 °C. C->D E 5. Add triflic anhydride dropwise. D->E F 6. Stir at 0 °C for 30 minutes. E->F G 7. Add hydrazide to the reaction mixture. F->G H 8. Seal the vial and heat in a microwave reactor (e.g., 120 °C for 30 min). G->H I 9. Cool to room temperature. H->I J 10. Quench with saturated aqueous NaHCO3. I->J K 11. Extract with dichloromethane. J->K L 12. Dry, concentrate, and purify the crude product. K->L

Caption: One-pot synthesis workflow for 3,4,5-trisubstituted 1,2,4-triazoles.

Detailed Experimental Protocol

Materials and Reagents:

  • Secondary amide (1.0 equiv)

  • Hydrazide (1.2 equiv)

  • Triflic anhydride (Tf₂O) (1.1 equiv)

  • 2-Fluoropyridine (2.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry microwave vial equipped with a magnetic stir bar, add the secondary amide (1.0 mmol, 1.0 equiv).[1]

  • Solvent and Base Addition: Dissolve the amide in anhydrous dichloromethane (5 mL). Add 2-fluoropyridine (2.2 mmol, 2.2 equiv) to the solution.[1]

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add triflic anhydride (1.1 mmol, 1.1 equiv) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.[1]

  • Hydrazide Addition: Add the corresponding hydrazide (1.2 mmol, 1.2 equiv) to the reaction mixture.[1]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.[1]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).[1]

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted 1,2,4-triazole.

Data Presentation: Synthesis of Various 3,4,5-Trisubstituted 1,2,4-Triazoles

The following table summarizes the yields of various triazoles synthesized using the one-pot procedure, demonstrating the versatility of this method with different substitution patterns.

EntrySecondary Amide (R¹-CO-NH-R²)Hydrazide (R³-CO-NHNH₂)Product (3,4,5-Trisubstituted 1,2,4-Triazole)Yield (%)
1N-benzylbenzamideBenzhydrazide4-benzyl-3,5-diphenyl-4H-1,2,4-triazole89
2N-methylbenzamideBenzhydrazide4-methyl-3,5-diphenyl-4H-1,2,4-triazole75
3N-phenylacetamideBenzhydrazide3-methyl-4,5-diphenyl-4H-1,2,4-triazole80
4N-benzylpivalamideBenzhydrazide4-benzyl-3-tert-butyl-5-phenyl-4H-1,2,4-triazole72
5N-benzylbenzamideIsonicotinohydrazide4-benzyl-3-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole78
6ThioacetamideBenzhydrazide3-methyl-5-phenyl-4H-1,2,4-triazole-4-amine65

Data adapted from the findings of Bechara et al. (2015) and other similar studies.[1]

Method 2: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines

An alternative one-pot approach involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines.[6] This method also provides access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. The reaction is typically mediated by a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[7][6]

Reaction Pathway

G cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product A Carboxylic Acid D Acylamidine A->D + Amidine (HATU) B Amidine B->D C Hydrazine E Amidrazone Derivative C->E D->E + Hydrazine (Acid-catalyzed) F 1,3,5-Trisubstituted 1,2,4-Triazole E->F Cyclization

Caption: Three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.

General Protocol Outline
  • Amide Coupling: The carboxylic acid and amidine are coupled using a reagent like HATU in a suitable solvent (e.g., DMF) with a base (e.g., DIPEA) to form an acylamidine intermediate.[7][6]

  • Amidrazone Formation: The acylamidine intermediate then reacts with a hydrazine in an acid-catalyzed step to form an amidrazone derivative.[6]

  • Cyclization: Subsequent cyclization of the amidrazone derivative yields the final 1,3,5-trisubstituted 1,2,4-triazole.[6]

This method has shown a high success rate in parallel synthesis, making it a valuable tool for generating large libraries of compounds for drug discovery.[6]

Conclusion

The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles represents a significant advancement over traditional multi-step methods, offering improved efficiency, reduced reaction times, and broader substrate scope. The microwave-assisted protocol starting from secondary amides and hydrazides is particularly noteworthy for its high yields and operational simplicity. These streamlined synthetic routes are crucial for accelerating the discovery and development of new therapeutic agents based on the versatile 1,2,4-triazole scaffold. Researchers are encouraged to adapt and optimize these protocols to their specific needs for the generation of diverse chemical libraries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a multi-step process starting from cyclopropanecarboxylic acid or its derivatives. A common strategy involves the formation of a key intermediate, such as cyclopropanecarbohydrazide, followed by cyclization with a suitable reagent to form the triazole ring and subsequent N-methylation. Alternatively, the N-methyl group can be introduced before the cyclization step. General methods for 1,2,4-triazole synthesis often utilize hydrazines or their derivatives as key building blocks.[1][2][3][4]

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. Refer to the detailed experimental protocols and data tables below for optimized conditions for similar syntheses. Microwave irradiation has been shown to improve yields and reduce reaction times in some triazole syntheses.[5]

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Purification methods like column chromatography are crucial to isolate the target compound.

  • Purity of starting materials: Ensure that your starting materials, such as cyclopropanecarbohydrazide and N-methylformamide, are of high purity.

Q3: I am struggling with the purification of the final product. What are the recommended methods?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective purification technique.[5]

  • Column chromatography: This is a versatile method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice for compounds of this polarity.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR will confirm the structure of the molecule by showing the characteristic signals for the cyclopropyl, methyl, and triazole ring protons and carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the desired formula (C6H9N3).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product formation Inactive catalyst or reagents.Use fresh reagents and ensure the catalyst is active.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions may require heating or cooling.
Presence of moisture or air in sensitive reactions.Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products (isomers) Lack of regioselectivity in the cyclization step.Modify the reaction conditions (e.g., solvent, catalyst) to favor the formation of the desired isomer. The order of substituent introduction can also influence the outcome.
N-methylation at different nitrogen atoms of the triazole ring.Protect other nitrogen atoms before methylation or use a directing group to ensure methylation at the desired position.
Reaction does not go to completion Insufficient reaction time.Increase the reaction time and monitor the progress by TLC or LC-MS.
Reversible reaction.Remove a byproduct (e.g., water) to drive the equilibrium towards the product side.
Difficulty in isolating the product Product is highly soluble in the work-up solvent.Use a different extraction solvent or employ techniques like salting out to reduce solubility.
Emulsion formation during extraction.Add a small amount of brine or filter the mixture through celite.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1,2,4-triazole (Intermediate)

This protocol is adapted from general methods for the synthesis of 3-substituted-1,2,4-triazoles.

Materials:

  • Cyclopropanecarbohydrazide

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclopropanecarbohydrazide (1 equivalent) in ethanol.

  • Add triethyl orthoformate (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-cyclopropyl-1,2,4-triazole.

Protocol 2: N-Methylation of 3-cyclopropyl-1,2,4-triazole

This protocol describes the methylation of the triazole intermediate.

Materials:

  • 3-cyclopropyl-1,2,4-triazole

  • Methyl iodide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 3-cyclopropyl-1,2,4-triazole (1 equivalent) in acetonitrile.

  • Add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. The formation of two isomers (N1 and N4 methylation) is possible.

  • After completion, filter off the potassium carbonate and wash with acetonitrile.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to separate the this compound isomer.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of substituted 1,2,4-triazoles, which can serve as a reference for optimizing the synthesis of this compound.

Reaction Step Reactants Solvent Catalyst/Base Temperature (°C) Time (h) Yield (%) Reference
Triazole FormationHydrazides, AmidesToluenePCl5Reflux0.1~80[6]
Triazole FormationHydrazones, Amines-Metal-free--High[4]
N-Alkylation1,2,4-triazole, Alkyl halideTolueneR-NH2Reflux10~70[6]
Suzuki CouplingBromo-triazole, Boronic acidToluene/H2O/EtOHPd(PPh3)4/K2CO31304-12Good[6]

Visualizations

SynthesisWorkflow A Cyclopropanecarboxylic Acid B Cyclopropanecarbohydrazide A->B Hydrazine C 3-cyclopropyl-4H-1,2,4-triazole B->C Formic acid equivalent D This compound C->D Methylating agent

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield or No Product Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there side products? A1_Yes->Q2 Sol1 Increase reaction time/temperature. Check starting material purity. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Optimize reaction conditions. Use purification techniques. A2_Yes->Sol2 Sol3 Check catalyst/reagent activity. Ensure anhydrous conditions if necessary. A2_No->Sol3

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Purification of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The most common and effective methods for purifying substituted 1,2,4-triazoles, including this compound, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: I have a low yield after recrystallization. What are the likely causes and how can I improve it?

Low recovery after recrystallization is a frequent issue. Common causes include:

  • High solubility of the compound in the chosen solvent, even at low temperatures. A significant portion of your product may remain in the mother liquor.

  • Using an excessive amount of solvent to dissolve the crude product.

  • Premature crystallization during hot filtration.

To improve your yield, you can:

  • Select an optimal solvent: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Use a minimum amount of hot solvent for dissolution.

  • Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.

  • Attempt to recover a second crop of crystals by concentrating the mother liquor and cooling it again.

Q3: My compound is still impure after recrystallization. What should I do?

If impurities persist after recrystallization, consider the following:

  • The cooling process may have been too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • The impurities may have similar solubility properties to your target compound. In this case, column chromatography is likely a more effective purification method.

Q4: My compound will not crystallize. What steps can I take?

Failure to crystallize can often be resolved by:

  • Inducing crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Concentrating the solution: Your solution may be too dilute. Carefully evaporate some of the solvent and try cooling again.

  • Adding an anti-solvent: An anti-solvent is a solvent in which your compound is insoluble. Add it dropwise to the solution until it becomes slightly turbid, then gently heat until the solution is clear again before allowing it to cool slowly.

Q5: What are the recommended starting conditions for column chromatography of this compound?

For small molecule heterocycles like this compound, a good starting point for normal-phase column chromatography is:

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or ethyl acetate) and a more polar solvent (like methanol or dichloromethane). A common starting point is a gradient from low to high polarity, for example, starting with 100% ethyl acetate and gradually increasing the percentage of methanol. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis beforehand.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is too dilute.- Inappropriate solvent.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixed solvent system.- Induce crystallization by scratching the flask or adding a seed crystal.
Low yield of recovered crystals - Compound is too soluble in the solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Choose a solvent in which the compound is less soluble at low temperatures.- Use the minimum amount of hot solvent necessary for dissolution.- Concentrate the mother liquor to obtain a second crop.- Preheat the filtration apparatus.
Product "oils out" instead of crystallizing - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- Use a lower-boiling solvent.- Allow the solution to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).
Purified product is still colored - Colored impurities have similar solubility.- Impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure slow cooling to allow for proper crystal formation.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (low Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes).
Poor separation of compound from impurities - The chosen mobile phase does not provide adequate resolution.- Experiment with different solvent systems on TLC to find a mobile phase that gives good separation.- Consider using a different stationary phase (e.g., alumina if the compound is sensitive to silica).
Streaking or tailing of the compound band - The compound is too polar for the stationary/mobile phase combination.- The column is overloaded.- The compound is not sufficiently soluble in the mobile phase.- Add a small amount of a more polar solvent to the mobile phase.- Ensure the amount of crude material is appropriate for the column size.- Dissolve the sample in a minimal amount of a slightly more polar solvent before loading onto the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Based on the successful recrystallization of the structurally similar compound 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate from ethanol, the following protocol is recommended as a starting point.[1]

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a preheated funnel with fluted filter paper into a clean, preheated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This is a general procedure for the purification of N-alkylated triazoles and should be optimized based on TLC analysis.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or ethyl acetate/methanol) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the desired compound and impurities, with the Rf value of the target compound being around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Common Recrystallization Solvents for Triazole Derivatives

Solvent/Solvent SystemPolarityTypical Use
EthanolPolar ProticGood general solvent for many triazoles.[1]
MethanolPolar ProticSimilar to ethanol, can be effective.
WaterHighly Polar ProticSuitable for more polar triazole salts or derivatives with polar functional groups.
Ethyl Acetate / HexanesMedium to Non-PolarA common mixed-solvent system allowing for fine-tuning of polarity.
Dichloromethane / HexanesMedium to Non-PolarAnother versatile mixed-solvent system.
AcetonePolar AproticCan be a good solvent for some triazole derivatives.

Visualization

Below is a troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting start Crude 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole recrystallization Attempt Recrystallization start->recrystallization pure_product Pure Product recrystallization->pure_product Successful impure_product Product Still Impure recrystallization->impure_product Unsuccessful low_yield Low Yield recrystallization->low_yield Unsuccessful no_crystals No Crystals Form recrystallization->no_crystals Unsuccessful column_chromatography Perform Column Chromatography column_chromatography->pure_product impure_product->column_chromatography troubleshoot_yield Troubleshoot Yield: - Minimize solvent - Check for premature crystallization - Recover second crop low_yield->troubleshoot_yield troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent - Concentrate solution - Induce crystallization no_crystals->troubleshoot_recrystallization troubleshoot_recrystallization->recrystallization troubleshoot_yield->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Addressing Solubility Challenges of Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for addressing solubility issues, with a focus on novel triazole derivatives like 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. This resource is designed to provide practical, scientifically-grounded troubleshooting advice and answers to frequently asked questions encountered during experimental work. As a Senior Application Scientist, my goal is to not only offer solutions but also to explain the underlying principles to empower your research and development.

Given that this compound is a novel compound, this guide leverages established principles from analogous structures and general pharmaceutical sciences. The parent 1,2,4-triazole is a weakly basic, water-soluble compound.[1][2][3][4] The addition of cyclopropyl and methyl groups to this core structure likely increases its lipophilicity, thereby reducing its aqueous solubility. This guide is structured to address this common challenge.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the solubility of novel triazole compounds.

Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the likely reasons for this?

A1: Poor aqueous solubility in a novel compound like this compound is often multifactorial. The primary reasons are likely:

  • Increased Lipophilicity: The cyclopropyl and methyl groups are non-polar, which increases the molecule's overall hydrophobicity compared to the parent 1,2,4-triazole ring. This makes it less favorable for the compound to interact with water molecules.

  • Crystal Lattice Energy: The compound may exist as a highly stable crystalline solid. A significant amount of energy is required to break the crystal lattice before the individual molecules can be solvated by water.

  • Weak Basicity: The 1,2,4-triazole ring system is weakly basic.[1] Depending on the pH of your aqueous buffer, the compound may be predominantly in its neutral, less soluble form.

Q2: What is the first step I should take to systematically investigate the solubility of my compound?

  • Determine the pKa: Understanding the ionization constant (pKa) of your compound is critical. Since the 1,2,4-triazole moiety is weakly basic, knowing the pKa will allow you to leverage pH for solubilization.[1] Computational tools can provide an initial estimate, but experimental determination is recommended.

  • Measure LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) will quantify the lipophilicity of your compound. This will help in selecting appropriate solvents and formulation strategies.

  • Conduct a Basic Solubility Screen: Assess the solubility in a small range of solvents with varying polarities (e.g., water, ethanol, DMSO, acetonitrile). This will provide a preliminary understanding of its solvation properties.

Q3: Should I be performing a kinetic or thermodynamic solubility assay?

A3: The choice between a kinetic and thermodynamic solubility assay depends on the stage of your research.[5][6]

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[7][8][9] This is useful for quickly ranking compounds but may overestimate the true solubility.[5]

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of a compound. It involves incubating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[5][8] This is the gold standard for solubility measurement and is crucial for later stages of development, such as formulation and preclinical studies.[6]

For initial troubleshooting, a kinetic assay can be a good starting point. However, for any detailed formulation work, a thermodynamic solubility assay is essential.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming common solubility challenges.

Troubleshooting Workflow for Poor Aqueous Solubility

This workflow provides a logical progression from simple to more complex methods for enhancing the solubility of this compound.

Caption: A step-by-step workflow for troubleshooting poor aqueous solubility.

Guide 1: pH Adjustment

Principle: For an ionizable compound, solubility is highly dependent on the pH of the medium. As this compound is expected to be a weak base, lowering the pH will lead to its protonation, forming a more soluble salt.

Experimental Protocol:

  • Determine pKa: Experimentally determine the pKa of your compound using techniques like potentiometric titration or UV-spectrophotometry.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the determined pKa.

  • Conduct Solubility Measurement: Perform a thermodynamic solubility assay in each buffer.

  • Analyze Data: Plot solubility as a function of pH to identify the optimal pH range for solubilization.

Causality: By decreasing the pH below the pKa, the equilibrium shifts towards the ionized (protonated) form of the triazole, which is more polar and thus more soluble in aqueous media.

Guide 2: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[10][11][12][13][14]

Commonly Used Co-solvents:

Co-solventProperties & Considerations
Ethanol Generally well-tolerated, but can cause precipitation on dilution.[12]
Propylene Glycol (PG) A common solvent in many pharmaceutical formulations.[12]
Polyethylene Glycol (PEG 300/400) Low toxicity and widely used in oral and parenteral formulations.[14]
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, but primarily used for in vitro assays due to potential toxicity.

Experimental Protocol:

  • Select Co-solvents: Choose a few biocompatible co-solvents based on the intended application.

  • Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Measure Solubility: Determine the solubility of your compound in each co-solvent mixture.

  • Plot Data: Plot solubility versus co-solvent concentration to determine the optimal concentration for your needs.

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it energetically more favorable for the solute to dissolve.[10]

Guide 3: Complexation with Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has a much higher aqueous solubility.[17][18]

Experimental Protocol:

  • Select Cyclodextrin: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD have higher aqueous solubility and are generally preferred.[17]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess of your compound to each solution.

    • Shake at a constant temperature until equilibrium is reached (24-48 hours).

    • Filter the solutions and analyze the concentration of the dissolved compound.

  • Analyze the Phase Solubility Diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The shape of the curve will indicate the stoichiometry and stability of the complex.[19]

Causality: The hydrophobic portion of your triazole derivative partitions into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble compound and bringing it into solution.[16][18]

Guide 4: Advanced Formulation Strategies

For compounds with very low solubility, more advanced techniques may be necessary. These are typically employed during later stages of drug development.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix.[20][21][22][23] The amorphous form has a higher energy state and is more soluble than the crystalline form. Common carriers include polymers like PVP and PEGs.[20]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[24][25][26][27][28] The increased surface area leads to a higher dissolution rate according to the Noyes-Whitney equation.[24]

Part 3: Mandatory Visualizations & Data Presentation

Logical Relationship: Formulation Strategy Selection

Formulation Strategy Selection start Initial Solubility Assessment solubility_level Solubility Level? start->solubility_level low_sol Low (<10 µg/mL) solubility_level->low_sol Low moderate_sol Moderate (10-100 µg/mL) solubility_level->moderate_sol Moderate strategy_low Advanced Formulations: - Solid Dispersion - Nanosuspension low_sol->strategy_low strategy_moderate Simpler Approaches: - pH Adjustment - Co-solvency - Cyclodextrins moderate_sol->strategy_moderate

Caption: Decision tree for selecting an appropriate solubility enhancement strategy.

Data Summary Table: Hypothetical Solubility Data

This table illustrates how to present solubility data for this compound in various solvent systems.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Method
Deionized Water7.025< 1Thermodynamic
PBS7.425< 1Thermodynamic
0.1 M HCl1.025150Thermodynamic
20% Ethanol in PBS7.42525Thermodynamic
5% HP-β-CD in Water7.02550Thermodynamic

This guide provides a comprehensive framework for addressing the solubility challenges of novel triazole derivatives. By systematically characterizing your compound and applying these troubleshooting strategies, you can effectively enhance its solubility for your research and development needs. Remember that all formulation work should be conducted in line with relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[29][30][31][32][33]

References

Technical Support Center: Stability of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I store a stock solution of this compound?

A1: For optimal stability, it is recommended to store stock solutions of this compound in a cool, dry, and dark place.[1] High temperatures, humidity, and exposure to light can accelerate the degradation of 1,2,4-triazole derivatives.[1] For long-term storage, it is advisable to keep the solution in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures such as +4°C.[1]

Q2: I am observing inconsistent results in my biological assays. Could the stability of my compound be the issue?

A2: Yes, inconsistent assay results can be a sign of compound degradation in the assay medium.[1] The stability of 1,2,4-triazole compounds is highly dependent on the specific chemical structure and environmental conditions.[1] Factors such as the solvent, pH, temperature, and light exposure can all influence the rate of degradation.[1]

Q3: Is the 1,2,4-triazole ring itself stable?

A3: The 1,2,4-triazole ring is generally aromatic and stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement.[1] The susceptibility to hydrolysis is highly dependent on the substituents on the triazole ring.[1]

Q4: What are the likely degradation pathways for this compound?

A4: The most common degradation pathways for 1,2,4-triazole derivatives are hydrolysis and photodegradation.[1][2] Hydrolysis can be pH-dependent, while photodegradation can be significant for some derivatives, especially under UV or simulated solar light.[1] Degradation of triazole fungicides has been shown to involve processes like dehydrochlorination, cyclization, and hydroxylation, leading to various transformation products.[3]

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my analytical chromatogram (e.g., HPLC) over time.

  • Potential Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to potential degradation products.

    • Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols below) to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This can help to confirm if the observed peaks are indeed degradation products.

    • Review Storage Conditions: Ensure the solution is stored under the recommended conditions (cool, dark, inert atmosphere).[1]

    • Evaluate Solvent: Consider the possibility of solvent-adduct formation or reaction with the solvent.

Issue 2: Loss of compound potency in biological assays.

  • Potential Cause: Degradation of the compound in the assay buffer or medium.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Prepare a solution of the compound in the assay buffer and monitor its concentration over the time course of the experiment using a stability-indicating analytical method like HPLC.

    • Adjust Buffer pH: If degradation is observed, investigate if altering the pH of the assay buffer (within physiologically acceptable limits) improves stability. The rate of hydrolysis for triazole compounds can be pH-dependent.[1][2]

    • Protect from Light: If the compound is found to be photosensitive, protect the assay plates and solutions from light.[1]

Data Presentation

Table 1: General Stability of 1,2,4-Triazole Derivatives under Forced Degradation Conditions. (Note: This is a generalized summary based on literature for 1,2,4-triazole derivatives, as specific data for this compound is not available. Actual results may vary.)

Stress ConditionTypical ObservationReference
Acidic (e.g., 0.1 M HCl)Some derivatives are highly unstable, while others are resistant to hydrolysis.[4]
Basic (e.g., 0.1 M NaOH)Generally more stable than in acidic conditions, but degradation can occur.[4]
Oxidative (e.g., 3% H₂O₂)Degradation is possible, depending on the substituents.
Photolytic (UV or visible light)Photodegradation can be a significant issue for some derivatives.[1][2]
Thermal (e.g., 60°C)Degradation can be accelerated at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for assessing the hydrolytic stability of a 1,2,4-triazole compound.[1]

  • Preparation of Solutions:

    • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).[1]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[1]

  • Incubation:

    • Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).[1]

    • Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.[4][5]

  • Data Evaluation:

    • Calculate the percentage of the remaining compound at each time point.

    • Determine the degradation rate constant and half-life if significant degradation is observed.

Protocol 2: Analytical Method Validation for Stability Studies

A robust analytical method is crucial for accurate stability assessment. The method should be validated according to ICH guidelines.[4][5]

  • Specificity: The method must be able to separate the parent compound from its degradation products and any matrix components.[4] This is often assessed during forced degradation studies.[5]

  • Linearity: Prepare a series of at least five calibration standards to cover the expected working range.[5] The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[5]

  • Accuracy: Evaluate the recovery of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[4]

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.[4][5]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or with different equipment.[4][5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Stock Solution of Compound incubation Incubate at Controlled Temp stock_solution->incubation buffers Prepare Buffers (pH 4, 7, 9) buffers->incubation sampling Withdraw Aliquots at Time Points incubation->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval

Caption: Workflow for a hydrolytic stability study.

degradation_pathway cluster_degradation Potential Degradation Pathways parent 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole hydrolysis Hydrolysis (pH dependent) parent->hydrolysis H₂O, H⁺/OH⁻ photodegradation Photodegradation (Light induced) parent->photodegradation degradation_products Degradation Products (e.g., ring-opened, hydroxylated) hydrolysis->degradation_products photodegradation->degradation_products

Caption: Potential degradation pathways for 1,2,4-triazole derivatives.

References

identifying common side products in 1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and professionals in drug development, offering troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1,2,4-triazoles. The focus is on identifying and mitigating common side products to enhance reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, outlining potential causes and offering solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Low purity of starting materials (e.g., hygroscopic hydrazides).- Gradually increase the reaction temperature and monitor progress by TLC.[1]- Consider microwave irradiation to shorten reaction times and potentially improve yields.[1]- Ensure starting materials are pure and dry.[1]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, particularly when using hydrazides, and results from a competing cyclization pathway.[1]- Ensure strictly anhydrous (dry) reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway.[1]
Formation of Isomeric Mixtures (e.g., Pellizzari Reaction with different acyl groups) In unsymmetrical Pellizzari reactions, a phenomenon known as "acyl interchange" can occur at high temperatures, leading to a mixture of up to three different 1,2,4-triazole products.[2][3]- Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange.[2]- Employ microwave synthesis to reduce the overall heating time.[3]- If feasible, design the synthesis to be symmetrical (using an amide and hydrazide with the same acyl group).[2]
Formation of Regioisomeric Mixtures (Einhorn-Brunner Reaction) When using an unsymmetrical imide, the hydrazine can attack either of the two different carbonyl groups, leading to a mixture of regioisomers.- The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. To favor one regioisomer, use an imide with one strongly electron-withdrawing group and one electron-donating or neutral group.[4]
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of sensitive functional groups on starting materials or the product.- Side reactions involving the solvent or impurities.- Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are of high purity.[1]
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1]- If thermal rearrangement is suspected, attempt the reaction at a lower temperature for a longer duration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most prevalent methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, which utilizes an imide and a hydrazine.[1] Modern approaches also involve the use of amidines and multicomponent reactions.[1]

Q2: I'm observing a significant amount of a 1,3,4-oxadiazole impurity in my reaction. How can I prevent this?

A2: The formation of 1,3,4-oxadiazoles is a frequent side reaction, especially in syntheses that use hydrazides.[1] To minimize this, it is crucial to maintain strictly anhydrous conditions and to carefully control the reaction temperature, as lower temperatures often favor the desired 1,2,4-triazole formation.[1]

Q3: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A3: Optimizing reaction parameters is key. This includes adjusting the temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[1][5]

Q4: In an unsymmetrical Pellizzari reaction, I'm getting a mixture of triazoles. What is happening and how can I get a single product?

A4: At the high temperatures typically required for the Pellizzari reaction, an "acyl interchange" can occur between the amide and the acylhydrazide.[2] This leads to the formation of two new starting materials in situ, resulting in a mixture of up to three different 1,2,4-triazole products. To obtain a single product, it is best to use a symmetrical Pellizzari reaction where the acyl groups of the amide and the acylhydrazide are identical.[2]

Q5: How can I control which regioisomer is formed in the Einhorn-Brunner reaction?

A5: The regioselectivity of the Einhorn-Brunner reaction is determined by the electronic properties of the two acyl groups on the imide.[4] The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, to favor the formation of a specific regioisomer, you should design your imide to have one acyl group that is significantly more electron-withdrawing than the other.[4]

Data Presentation

Product Distribution in Unsymmetrical Pellizzari Reactions

The following table provides illustrative examples of the product distribution that can be expected in an unsymmetrical Pellizzari reaction under thermal conditions. The exact ratios are highly dependent on the specific substrates and reaction conditions.

R¹ in AmideR² in AcylhydrazideApprox. Yield of Desired 3-R¹,5-R²-triazoleApprox. Yield of Side Product 1 (3,5-di-R¹-triazole)Approx. Yield of Side Product 2 (3,5-di-R²-triazole)
PhenylMethyl~40%~30%~30%
p-TolylPhenyl~45%~25%~30%
EthylPhenyl~35%~30%~35%

Note: This data is illustrative and highlights the challenge of acyl interchange.[2]

Regioselectivity in the Einhorn-Brunner Reaction

The following table provides illustrative examples of how the choice of acyl groups in an unsymmetrical imide can influence the regioisomeric ratio of the 1,2,4-triazole products.

R¹ (Electron-withdrawing)R² (Electron-donating/Neutral)Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5)
CF₃CH₃> 95 : 5
CCl₃Phenyl> 90 : 10
p-NO₂-PhenylCH₃~ 85 : 15
PhenylCH₃~ 60 : 40

Note: This data is representative and the actual ratios will vary with the specific hydrazine and reaction conditions used.

Experimental Protocols

Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol provides a general guideline for a symmetrical reaction to avoid the formation of isomeric triazole side products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil) (optional)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[2]

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.[2]

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[2]

Protocol 2: General Procedure for Regioselective Einhorn-Brunner Reaction

Materials:

  • Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine, 1.0 eq)

  • Substituted hydrazine (e.g., phenylhydrazine, 1.1 eq)

  • Glacial acetic acid

Procedure:

  • Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.[2]

  • Add the substituted hydrazine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.[2]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.

  • Purify the desired regioisomer by column chromatography or recrystallization.

Visualizations

pellizzari_reaction_pathway amide Amide (R¹CONH₂) intermediate1 N-Acylamidrazone Intermediate amide->intermediate1 + Acylhydrazide hydrazide Acylhydrazide (R²CONHNH₂) hydrazide->intermediate1 diacylhydrazine Diacylhydrazine Intermediate hydrazide->diacylhydrazine Self-condensation or reaction with acid anhydride impurity triazole 1,2,4-Triazole intermediate1->triazole Intramolecular Cyclization (favored) oxadiazole 1,3,4-Oxadiazole (Side Product) diacylhydrazine->oxadiazole Cyclodehydration (competing pathway) acyl_interchange_pellizzari start Initial Reactants: Amide (R¹CONH₂) + Acylhydrazide (R²CONHNH₂) interchange Acyl Interchange at High Temp. start->interchange product_mixture Mixture of 1,2,4-Triazoles: - 3-R¹,5-R² - 3,5-di-R¹ - 3,5-di-R² start->product_mixture Direct Reaction new_reactants New Reactants Formed: Amide (R²CONH₂) + Acylhydrazide (R¹CONHNH₂) interchange->new_reactants new_reactants->product_mixture Reaction of New Species einhorn_brunner_regioselectivity imide Unsymmetrical Imide (R¹CO-NH-COR²) attack1 Attack at more electrophilic C=O (e.g., C of R¹CO) imide->attack1 + Hydrazine attack2 Attack at less electrophilic C=O (e.g., C of R²CO) imide->attack2 + Hydrazine hydrazine Hydrazine (R³NHNH₂) hydrazine->attack1 hydrazine->attack2 major Major Regioisomer attack1->major Favored Pathway minor Minor Regioisomer attack2->minor Disfavored Pathway troubleshooting_workflow start Start: 1,2,4-Triazole Synthesis check_yield Low Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_conditions Optimize Temp/Time/ Catalyst check_yield->optimize_conditions Yes oxadiazole 1,3,4-Oxadiazole? check_side_products->oxadiazole Yes success Successful Synthesis check_side_products->success No isomers Isomeric Mixture? oxadiazole->isomers No anhydrous Ensure Anhydrous Conditions oxadiazole->anhydrous Yes symmetrical Consider Symmetrical Reaction Design isomers->symmetrical Pellizzari control_electronics Control Imide Electronics (EWG vs EDG) isomers->control_electronics Einhorn-Brunner check_purity Check Reagent Purity & Dryness optimize_conditions->check_purity check_purity->start lower_temp Lower Reaction Temperature anhydrous->lower_temp lower_temp->start symmetrical->start control_electronics->start

References

Technical Support Center: Synthesis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound can be approached through several methods, primarily involving the construction of the 1,2,4-triazole ring followed by N-alkylation or by direct formation of the N-alkylated triazole. Two common strategies include:

  • Strategy 1: Two-Step Synthesis via 3-cyclopropyl-4H-1,2,4-triazole. This involves the initial synthesis of 3-cyclopropyl-4H-1,2,4-triazole, followed by a selective N-methylation at the 4-position.

  • Strategy 2: Direct Synthesis. This approach aims to form the this compound in a single cyclization step from appropriate precursors.

Q2: How can I synthesize the intermediate, 3-cyclopropyl-4H-1,2,4-triazole?

A2: A common method for synthesizing 3-substituted-4H-1,2,4-triazoles is through the reaction of an amide with formamide. In this case, cyclopropanecarboxamide can be reacted with formamide at elevated temperatures.

Q3: What are the best practices for the N-methylation of 3-cyclopropyl-4H-1,2,4-triazole?

A3: The N-methylation of 3-substituted-4H-1,2,4-triazoles can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The choice of base and solvent is crucial for achieving good selectivity for N4-methylation over N1-methylation. Common bases include sodium hydride, potassium carbonate, or sodium methoxide. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.

Q4: What are the potential side reactions during the synthesis?

A4: During the synthesis of 1,2,4-triazoles, several side reactions can occur, leading to lower yields and purification challenges. These include:

  • Formation of oxadiazoles: This is a common side reaction in syntheses involving hydrazides.

  • Isomeric mixtures: In unsymmetrical triazole syntheses, a mixture of isomers can be formed. During N-alkylation of 3-cyclopropyl-4H-1,2,4-triazole, both N1 and N4-methylated products can be formed.

  • Incomplete cyclization: This can lead to the presence of starting materials or intermediate compounds in the final product.

  • Decomposition: High reaction temperatures can sometimes lead to the decomposition of starting materials or the desired product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 3-cyclopropyl-4H-1,2,4-triazole - Incomplete reaction due to insufficient temperature or reaction time.- Low purity of starting materials (cyclopropanecarboxamide, formamide).- Inefficient removal of water byproduct.- Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.- Ensure the purity of starting materials. Dry solvents and reagents if necessary.- Use a Dean-Stark trap or a high-boiling point solvent to facilitate water removal.
Low Yield of this compound during Methylation - Incomplete reaction.- Formation of the N1-methylated isomer.- Decomposition of the product.- Increase the amount of methylating agent and/or reaction time.- Optimize the base and solvent system to favor N4-alkylation. Sterically hindered bases may improve selectivity.- Perform the reaction at a lower temperature.
Formation of a Mixture of N1 and N4-Methylated Isomers - Non-selective alkylation conditions.- Modify the reaction conditions (base, solvent, temperature) to enhance regioselectivity. For instance, using a stronger, bulkier base might favor N4 alkylation. Chromatographic separation of the isomers may be necessary.
Difficult Purification of the Final Product - Presence of unreacted starting materials.- Formation of polar byproducts.- The product being a salt, leading to different solubility.[1]- Optimize the reaction to go to completion.- Use appropriate purification techniques such as column chromatography with a suitable eluent system or recrystallization from an appropriate solvent system.[1] For ionic products, techniques like ion-exchange chromatography or HILIC might be necessary.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-4H-1,2,4-triazole

This protocol describes a general method for the synthesis of 3-cyclopropyl-4H-1,2,4-triazole from cyclopropanecarboxamide and formamide.

Materials:

  • Cyclopropanecarboxamide

  • Formamide

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone (NMP))

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopropanecarboxamide (1 eq.) and an excess of formamide (e.g., 5-10 eq.).

  • If desired, add a high-boiling point solvent like NMP to aid in solubility and temperature control.

  • Heat the reaction mixture to 170-180°C and maintain this temperature for 5-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and acidify with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-cyclopropyl-4H-1,2,4-triazole.

Protocol 2: Synthesis of this compound via N-Methylation

This protocol outlines the N-methylation of 3-cyclopropyl-4H-1,2,4-triazole.

Materials:

  • 3-cyclopropyl-4H-1,2,4-triazole

  • Methyl iodide

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated ammonium chloride solution (for workup with NaH)

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 3-cyclopropyl-4H-1,2,4-triazole (1 eq.) in anhydrous DMF or acetonitrile, add a base (e.g., NaH, 1.1 eq., or K2CO3, 2-3 eq.) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0°C and add methyl iodide (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • If NaH was used, quench the reaction by the slow addition of saturated ammonium chloride solution. If K2CO3 was used, filter off the solid.

  • Partition the mixture between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N4- and N1-methylated isomers and obtain pure this compound.

Data Presentation

The following table summarizes hypothetical yield data based on common observations in 1,2,4-triazole synthesis to guide optimization efforts. Actual yields will vary based on specific experimental conditions.

Table 1: Hypothetical Yields for the Synthesis of 3-cyclopropyl-4H-1,2,4-triazole

EntryReactant Ratio (Amide:Formamide)Temperature (°C)Time (h)SolventYield (%)
11:51604Neat45
21:101806Neat65
31:101806NMP75

Table 2: Hypothetical Yields and Isomer Ratios for the N-Methylation of 3-cyclopropyl-4H-1,2,4-triazole

EntryBaseSolventTemperature (°C)Time (h)Total Yield (%)N4:N1 Isomer Ratio
1K2CO3AcetonitrileReflux12703:1
2NaHDMF256855:1
3NaOMeMethanol258804:1

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-cyclopropyl-4H-1,2,4-triazole cluster_step2 Step 2: N-Methylation A Cyclopropanecarboxamide C Reaction & Cyclization (Heat) A->C B Formamide B->C D 3-cyclopropyl-4H-1,2,4-triazole C->D E 3-cyclopropyl-4H-1,2,4-triazole G Methylation E->G F Methyl Iodide & Base F->G H This compound G->H

Caption: Two-step synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Purity Check Starting Material Purity Start->Purity Yes Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Purity->Conditions Byproducts Identify Byproducts (LC-MS, NMR) Conditions->Byproducts Isomers Isomeric Mixture? Byproducts->Isomers Purification Optimize Purification (Chromatography, Recrystallization) Isomers->Purification No Regioselectivity Modify Base/Solvent for Better Regioselectivity Isomers->Regioselectivity Yes

Caption: Troubleshooting workflow for low yield in triazole synthesis.

References

troubleshooting common problems in 3-cyclopropyl-4-methyl-4H-1,2,4-triazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-cyclopropyl-4-methyl-4H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route starts with cyclopropanecarboxylic acid, which is converted to cyclopropanecarbohydrazide. This intermediate is then reacted with N-methylformamide or a similar reagent to form the triazole ring.

Q2: What is a typical solvent system for the purification of this compound?

A2: For purification by column chromatography, a gradient of ethyl acetate in hexane is often effective. Recrystallization can be attempted from solvents like ethanol, or a mixture of petroleum ether and acetone.[1]

Q3: What are the expected chemical shifts in the 1H NMR spectrum for this compound?

A3: The expected 1H NMR signals would include a singlet for the methyl group (around 2.5-3.5 ppm), a multiplet for the cyclopropyl methine proton (CH), and multiplets for the cyclopropyl methylene protons (CH2). The triazole ring proton will appear as a singlet further downfield.

Q4: Is this compound stable under acidic or basic conditions?

A4: The 1,2,4-triazole ring is generally aromatic and stable under a range of conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation or rearrangement. It is always recommended to perform stability studies under your specific experimental conditions.

Q5: Can microwave irradiation be used to improve the synthesis of this compound?

A5: Yes, microwave irradiation has been successfully employed to synthesize related 4-substituted-1,2,4-triazole derivatives.[1] It can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating.[1]

Troubleshooting Guides

Below are common problems encountered during the synthesis and handling of this compound, along with their potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Impure or wet starting materials (hydrazides can be hygroscopic). 3. Suboptimal reaction temperature leading to decomposition.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave irradiation can be a viable alternative to conventional heating.[1] 2. Ensure all starting materials are pure and thoroughly dried before use. 3. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Formation of a Major Side Product 1. In syntheses starting from a hydrazide, a common side product is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[2]1. Ensure strictly anhydrous (dry) reaction conditions. The presence of water can favor the formation of the oxadiazole.[2] Lowering the reaction temperature may also favor the desired triazole formation.[2]
Difficult Purification 1. The product may have similar polarity to starting materials or byproducts. 2. The compound may be an oil or low-melting solid, making recrystallization challenging.1. Optimize your column chromatography conditions. Try different solvent systems or use a high-performance chromatography system. 2. If recrystallization fails, consider purification by distillation under reduced pressure if the compound is thermally stable. Alternatively, conversion to a salt followed by recrystallization and then neutralization can be attempted.
Inconsistent Spectroscopic Data 1. Presence of residual solvent or impurities. 2. Possibility of regioisomers if the synthetic route allows for it (e.g., alkylation of an unsubstituted triazole).1. Ensure the sample is thoroughly dried under high vacuum before analysis. 2. Carefully analyze 2D NMR spectra (like HMBC and HSQC) to confirm the connectivity of the atoms and verify the correct isomer has been synthesized.

Experimental Protocols

Synthesis of 4-Cyclopropyl-3-thio-5-methyl-4H-1,2,4-triazole (Intermediate)

A representative protocol for a structurally related intermediate is provided below, which can be adapted for the synthesis of the target molecule.

Materials:

  • Cyclopropanecarbohydrazide

  • Methyl isothiocyanate

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Dissolve cyclopropanecarbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask and stir.

  • To this mixture, add methyl isothiocyanate (1 equivalent) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the triazole-thiol intermediate.

This protocol is adapted from general synthesis methods for similar triazole-thiones and should be optimized for the specific target molecule.

Visualizations

Logical Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting Troubleshooting: Low Product Yield start Low or No Yield Observed check_reaction Reaction Complete per TLC? start->check_reaction incomplete No check_reaction->incomplete No complete Yes check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction check_starting_materials Check Starting Materials complete->check_starting_materials increase_temp Increase Temperature / Time troubleshoot_reaction->increase_temp use_microwave Consider Microwave Irradiation troubleshoot_reaction->use_microwave end Optimized Protocol increase_temp->end use_microwave->end purity Purity and Dryness Confirmed? check_starting_materials->purity impure No purity->impure No pure Yes purity->pure Yes purify_materials Purify/Dry Starting Materials impure->purify_materials check_workup Investigate Workup & Purification pure->check_workup purify_materials->end check_workup->end

Caption: A flowchart for troubleshooting low product yield.

Hypothetical Signaling Pathway Inhibition

Given that some cyclopropyl-containing triazoles act as antagonists for the Cannabinoid Receptor 1 (CB1), a potential signaling pathway affected by such compounds is depicted below.

signaling_pathway Hypothetical Inhibition of CB1 Receptor Signaling cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor Gi Gi Protein CB1_Receptor->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ligand Endocannabinoid (e.g., Anandamide) Ligand->CB1_Receptor Activates Triazole 3-Cyclopropyl-4-methyl- 4H-1,2,4-triazole (Hypothetical Antagonist) Triazole->CB1_Receptor Inhibits Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Inhibition of the CB1 receptor pathway by a hypothetical antagonist.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microwave-assisted synthesis of 1,2,4-triazoles, helping you to improve reaction times and yields.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction not reaching the set temperature or heating slowly?

A1: This issue often relates to the dielectric properties of your solvent. Microwave heating efficiency depends on the ability of the reaction mixture to absorb microwave energy, a property defined by the loss tangent (tan δ).[1]

  • Check Your Solvent: Solvents are classified as high, medium, or low microwave absorbers.[1] Non-polar solvents like toluene or dioxane are poor absorbers and will heat inefficiently on their own.[1][2]

  • Solution: If using a non-polar solvent is necessary, add a small amount of a polar co-solvent or an ionic liquid to improve the mixture's ability to absorb microwave energy. Alternatively, use a solvent with a higher loss tangent if compatible with your reaction chemistry.[1]

Q2: My reaction is producing a low yield of the desired 1,2,4-triazole. What are the common causes?

A2: Low yields are a frequent problem in organic synthesis and can be attributed to several factors.[3] A systematic approach is best for troubleshooting.

  • Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially if your reaction involves water-sensitive reagents.[3]

  • Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently or so high that it causes degradation. The reaction time may also be insufficient. Monitor the reaction's progress via TLC or GC-MS to determine the optimal time.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification.[3] Identify these impurities to understand the competing reaction pathways.

Q3: I'm observing charring or decomposition of my sample. How can I prevent this?

A3: Charring indicates excessive temperature, which can be caused by "hotspots" or a reaction that is too exothermic.

  • Reduce Power/Temperature: Lower the target temperature. Microwave synthesizers allow for precise temperature control which can prevent byproduct formation and degradation.[4]

  • Ensure Proper Stirring: Use a magnetic stir bar appropriate for the vial size to ensure even heat distribution and prevent localized overheating.

  • Solvent Choice: A solvent with a very high loss tangent can sometimes lead to excessively rapid heating. Consider a solvent with a medium absorption profile.

Q4: My reaction starts but stalls before all the starting material is consumed. What should I do?

A4: A stalled reaction can point to several issues:[3]

  • Deactivated Catalyst: If using a catalyst, it may have deactivated over the course of the reaction. Adding a fresh portion of the catalyst can sometimes restart the reaction.[3]

  • Inhibitors: Impurities in the starting materials can act as inhibitors. Ensure your reagents are purified.[3]

  • Product Inhibition: The product itself may inhibit the catalyst or reaction. While difficult to solve in a batch reactor, this knowledge is useful for future optimization.[3]

Q5: Can I use metal catalysts in a microwave reactor? I'm concerned about arcing.

A5: While arcing can be a concern with conductive materials like bulk metals, it is generally not an issue with homogeneous metal catalysts or well-dispersed heterogeneous catalysts in a suitable solvent. The key is to avoid large, undissolved metal particles. Modern microwave reactors are designed to handle such reactions safely.

Troubleshooting Guides

Guide 1: Improving Low Yields and Purity

This guide provides a systematic workflow for addressing reactions that result in low yields or significant side product formation.

start Problem: Low Yield / High Impurity reagents 1. Verify Reagent & Solvent Quality - Check purity (NMR/GC-MS) - Use anhydrous solvents if needed - Degas solvents to remove oxygen start->reagents conditions 2. Optimize Reaction Conditions - Vary temperature (± 20°C) - Adjust reaction time (monitor by TLC/LC-MS) - Check concentration reagents->conditions time Is starting material consumed? conditions->time success Improved Yield & Purity conditions->success If Optimized analysis 3. Analyze Byproducts - Isolate and identify major impurities - Determine the side reaction pathway temp Is degradation observed? analysis->temp pathway Can side reaction be suppressed? (e.g., change base, solvent, catalyst) temp->pathway No lower_temp Decrease Temperature temp->lower_temp Yes time->analysis Yes optimize_time Adjust Reaction Time time->optimize_time No modify_protocol Modify Protocol pathway->modify_protocol Yes pathway->success No (Accept Result) lower_temp->conditions optimize_time->conditions modify_protocol->conditions

Caption: Troubleshooting workflow for low yield and purity issues.

Guide 2: Optimizing a New Microwave-Assisted Protocol

When adapting a conventional heating method to microwave synthesis or developing a new protocol, follow these steps for efficient optimization.

start Start: Develop New Protocol solvent 1. Select Solvent - Choose a medium-to-high microwave absorber - Ensure compatibility with reagents start->solvent temp_screen 2. Temperature Screening - Run small-scale reactions at a range of temperatures (e.g., 100°C, 120°C, 140°C, 160°C) - Keep time constant (e.g., 10 min) solvent->temp_screen time_screen 3. Time Optimization - Use the best temperature from step 2 - Run reactions for different durations (e.g., 5, 10, 15, 20 min) temp_screen->time_screen check_completion Is reaction complete with minimal byproducts? time_screen->check_completion check_completion->temp_screen No (Re-screen) scale_up 4. Scale-Up Reaction - Increase reaction volume - Monitor internal temperature carefully check_completion->scale_up Yes finish Optimized Protocol scale_up->finish

Caption: Workflow for optimizing a microwave-assisted synthesis protocol.

Data Presentation: Performance Comparison

Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, primarily in the drastic reduction of reaction times and often an increase in product yields.[4][5][6]

Table 1: Reaction Time and Yield Comparison for 1,2,4-Triazole Synthesis

Product/Reaction TypeConventional Method TimeConventional Method YieldMicrowave Method TimeMicrowave Method YieldReference
4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione290 minutes78%10-25 minutes97%[5]
3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-oneNot specifiedNot specified5 minutes96%[5]
N-substituted-2-[(...)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hoursNot specified33-90 seconds82%[5]
Piperazine-azole-fluoroquinolone derivatives27 hoursNot specified30 minutes96%[5]
4-Amino-5-(methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives (Schiff Base)3 hours82%10 minutes90%[7]
Substituted 1,2,4-triazole-3-thiol6 hours68%8 minutes85%[6][8]

Experimental Protocols

Below are detailed methodologies for key microwave-assisted 1,2,4-triazole syntheses.

Protocol 1: Catalyst-Free Synthesis from Hydrazines and Formamide

This protocol outlines an efficient, catalyst-free method for synthesizing substituted 1,2,4-triazoles.[4][9]

  • Reagents:

    • Hydrazine derivative (1 mmol)

    • Formamide (20 mmol)

  • Procedure:

    • In a microwave-safe reaction vial, add the hydrazine derivative and formamide.[4]

    • Seal the vial securely and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 160 °C for 10 minutes.[4][9]

    • After the reaction, allow the vessel to cool to a safe temperature (typically below 50°C).

    • The product can be isolated using standard work-up procedures, which may include trituration with water and recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This method is effective for synthesizing 3,5-disubstituted 1,2,4-triazoles from aromatic hydrazides and substituted nitriles.[4]

  • Reagents:

    • Aromatic hydrazide (0.005 mol)

    • Substituted nitrile (0.0055 mol)

    • Potassium carbonate (K₂CO₃) (0.0055 mol)

    • n-Butanol (10 mL)

  • Procedure:

    • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel containing 10 mL of n-butanol.[4]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150 °C for 2 hours.[4]

    • After cooling the reaction mixture, the precipitated 1,2,4-triazole product can be easily recovered by filtration.

    • Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the analytically pure compound.[4]

Proposed Reaction Mechanism

The formation of 1,2,4-triazoles under these conditions often follows a mechanism similar to the Pellizzari Reaction, involving the condensation of a hydrazide and a nitrile followed by cyclization.

cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Cyclization & Dehydration hydrazide Aryl Hydrazide intermediate1 Intermediate Adduct hydrazide->intermediate1 + nitrile Substituted Nitrile nitrile->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Microwave Irradiation (Intramolecular Cyclization) h2o H₂O product 3,5-Disubstituted-1,2,4-Triazole intermediate2->product - H₂O (Dehydration)

Caption: Proposed mechanism for disubstituted 1,2,4-triazole synthesis.

References

Technical Support Center: Reaction Condition Optimization for 1H-1,2,4-Triazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-1,2,4-triazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1H-1,2,4-triazole derivatives, offering potential causes and recommended solutions.

Problem 1: Low or No Yield of the Desired 1H-1,2,4-Triazole

Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and actionable solutions to improve the yield of your 1,2,4-triazole synthesis.

Potential CauseRecommended Solution(s)
Incomplete Reaction - Gradually increase the reaction temperature and monitor progress by TLC.[1] - Extend the reaction time. - Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1]
Decomposition of Starting Materials or Product - If the reaction is conducted at a high temperature, consider running it at a lower temperature for a longer duration.[1] - Ensure that sensitive functional groups on your starting materials are appropriately protected.
Purity of Starting Materials - Ensure all starting materials and reagents are pure and dry. For example, hydrazides can be hygroscopic.[1] - Purify starting materials by recrystallization or distillation if necessary.
Suboptimal Reaction Conditions - Screen different solvents, as solvent polarity can significantly influence reaction rates and yields. - Optimize the base used for the reaction, as its strength and nature can affect the outcome. - If using a catalyst, screen different catalysts to find the most effective one for your specific substrates.
Problem 2: Formation of 1,3,4-Oxadiazole Side Product

A common side reaction, particularly when using hydrazides and acylating agents, is the formation of a 1,3,4-oxadiazole isomer. This occurs due to a competing cyclization pathway.

Potential CauseRecommended Solution(s)
Presence of Water - Ensure strictly anhydrous reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Reaction Temperature - Lowering the reaction temperature can favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[1]
Choice of Acylating Agent - The nature of the acylating agent can influence the reaction pathway. Consider using a less reactive acylating agent.
Problem 3: Formation of Regioisomeric Mixtures (e.g., N-1 vs. N-4 Alkylation)

For N-unsubstituted 1H-1,2,4-triazoles, alkylation can occur at either the N-1 or N-4 position, leading to a mixture of regioisomers. Controlling the regioselectivity is crucial for obtaining the desired product.

Potential CauseRecommended Solution(s)
Nature of the Base and Solvent - The choice of base and solvent system plays a critical role in directing the alkylation. For instance, using a weak base can favor N-1 alkylation.[2] - The use of DBU as a base in THF has been reported to give high regioselectivity for the N-1 isomer.
Type of Electrophile - The steric and electronic properties of the alkylating agent can influence the site of attack.
Catalyst Choice in Cycloaddition Reactions - In certain cycloaddition approaches, the choice of metal catalyst can control the regioselectivity. For example, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysts can lead to the 1,5-disubstituted isomer.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1H-1,2,4-triazole derivatives?

A1: Several methods are commonly employed, including the Pellizzari reaction (condensation of an amide with an acylhydrazide), the Einhorn-Brunner reaction, and more modern approaches such as multicomponent reactions and metal-catalyzed cross-coupling reactions.[1] Syntheses often start from readily available precursors like amidines, hydrazides, nitriles, and orthoesters.

Q2: How can I monitor the progress of my 1,2,4-triazole synthesis?

A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: My 1,2,4-triazole derivative is difficult to purify. What are some common purification strategies?

A3: Common purification techniques include recrystallization and column chromatography. For recrystallization, selecting an appropriate solvent system is crucial. If the product "oils out," it may indicate that the solvent's boiling point is higher than the product's melting point. For column chromatography, a gradient elution with a solvent system of increasing polarity (e.g., hexane/ethyl acetate) is often effective.

Q4: I am observing multiple spots on my TLC plate that I suspect are regioisomers. How can I confirm this and separate them?

A4: The presence of regioisomers can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), particularly 2D NMR experiments like HMBC and NOESY. Separation of regioisomers can be challenging but is often achievable using careful column chromatography with a shallow solvent gradient or by using preparative HPLC.

Q5: Are there any "greener" synthesis options for 1,2,4-triazoles?

A5: Yes, microwave-assisted synthesis is often considered a greener alternative as it can significantly reduce reaction times and sometimes improve yields, leading to lower energy consumption.[1] Additionally, developing one-pot, multicomponent reactions minimizes waste by reducing the number of intermediate purification steps.

Data Presentation

Table 1: Effect of Acylating Agent on Product Distribution in the Synthesis of a 3,5-Disubstituted-1,2,4-triazole from Benzamidrazone
Acylating AgentReaction Conditions1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Yield (%)
Acetic AnhydridePyridine, 80 °C, 4h7515
Acetyl ChlorideTriethylamine, DCM, 0 °C to rt, 6h6030
Ethyl AcetateSodium Ethoxide, Ethanol, reflux, 12h85<5

Note: Yields are approximate and can vary based on specific substrates and reaction conditions.

Table 2: Regioselectivity of N-Alkylation of 1,2,4-Triazole with Benzyl Bromide
BaseSolventTemperature (°C)N-1 Isomer (%)N-4 Isomer (%)Total Yield (%)
K₂CO₃DMF25604085
NaHTHF0 to 25851592
DBUTHF25>90<1095
Cs₂CO₃CH₃CN80703088

Note: Ratios and yields are representative and can be influenced by the specific electrophile and reaction time.

Experimental Protocols

Protocol 1: Pellizzari Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole

This protocol describes the classical thermal condensation method.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil) or neat

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring.[1]

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can be triturated with ethanol to remove impurities.

  • Further purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of a 3-Substituted-1H-1,2,4-triazole from an Amidrazone and Triethyl Orthoformate

This method is a common and effective way to form the triazole ring.

Materials:

  • Substituted amidrazone hydrochloride

  • Triethyl orthoformate

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the amidrazone hydrochloride (1 equivalent) in triethyl orthoformate (5-10 equivalents).

  • Heat the mixture to reflux (around 140-150 °C). The solid should gradually dissolve.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Excess triethyl orthoformate and ethanol formed during the reaction can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Select Synthesis Route reagents Prepare & Purify Starting Materials start->reagents reaction Set up Reaction (Solvent, Temp, Catalyst) reagents->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography, Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Caption: A generalized experimental workflow for the synthesis of 1H-1,2,4-triazole derivatives.

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity incomplete Incomplete Reaction? check_purity->incomplete Materials are Pure decomposition Decomposition? incomplete->decomposition No increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes change_conditions Optimize Conditions (Solvent, Catalyst) incomplete->change_conditions Still Low Yield lower_temp Lower Reaction Temperature decomposition->lower_temp Yes protect_groups Use Protecting Groups decomposition->protect_groups If Applicable workup_issue Investigate Work-up & Purification Losses decomposition->workup_issue No

Caption: A troubleshooting decision tree for addressing low reaction yields in 1H-1,2,4-triazole synthesis.

References

safety and handling precautions for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling 1,2,4-triazole derivatives?

A1: Based on data for similar compounds, 1,2,4-triazole derivatives may cause skin and eye irritation.[1][2] Some may also cause respiratory irritation.[2] It is crucial to handle these compounds with appropriate personal protective equipment (PPE) to avoid direct contact.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: It is recommended to wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[1][3][4] If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[5][6] Always work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][3] If skin irritation occurs, seek medical attention.[1] For eye contact, rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do, and continue rinsing.[1][3] If eye irritation persists, get medical advice.[1][3]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible substances such as strong oxidizing agents.[3]

Q5: What is the proper procedure for disposing of waste containing this chemical?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][5] Do not let the chemical enter the environment.[3]

Troubleshooting Guide
Issue Possible Cause Recommended Action
Unexpected reaction or decomposition Incompatible materials (e.g., strong oxidizing agents) or high temperatures.Ensure the compound is stored away from incompatible materials.[3] Avoid excessive heat.
Airborne dust or aerosol formation Improper handling techniques (e.g., vigorous scraping, sonication without containment).Handle the solid in a way that minimizes dust generation. Use a chemical fume hood for all manipulations.[4]
Spill Accidental dropping or mishandling of the container.Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, sweep up the solid material, taking care not to create dust, and place it in a suitable container for disposal.[1] For large spills, follow your institution's emergency spill response protocol.

Quantitative Data for Structurally Similar Compounds

The following table summarizes available quantitative data for compounds with similar structural features. This data is for reference only and may not reflect the properties of this compound.

Compound CAS Number Molecular Weight Flash Point Hazard Classifications
4-Amino-1,2,4-triazole584-13-4Not specified> 149 °C / > 300.2 °F[7]Suspected of causing cancer.[7]
1-Methyl-1,2,4-triazole6086-21-1Not specifiedNot specifiedCauses serious eye irritation. May cause respiratory irritation.[5]
4-Cyclopropyl-4H-1,2,4-triazole-3-thiolNot specified141.19[8]Not applicable[8]Acute Toxicity 4 (Oral)[8]

Experimental Workflow: Chemical Spill Response

Below is a generalized workflow for responding to a chemical spill, which should be adapted to your specific laboratory and institutional safety protocols.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Assessment cluster_2 Response A Spill Occurs B Alert others in the area A->B C Evacuate the immediate area if necessary B->C D Assess the spill size and hazard level C->D E Minor Spill? D->E F Don appropriate PPE E->F Yes J Contact Emergency Services / EHS E->J No G Contain the spill with absorbent material F->G H Neutralize if applicable and safe to do so G->H I Clean up residue H->I K Decontaminate the area I->K L Dispose of waste in a sealed container K->L

Caption: A logical workflow for responding to a chemical spill.

References

Validation & Comparative

Comparative Analysis of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole: A Guide to its Potential Mechanism of Action and Performance Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanism of action of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its performance relative to established alternatives. Due to the limited publicly available data on the specific target compound, this analysis focuses on a closely related analog, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole , to infer its biological activity. This guide presents available experimental data, detailed protocols for relevant assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and development.

Executive Summary

Derivatives of 1,2,4-triazole are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, herbicidal, and anticancer effects. While the precise mechanism of action for this compound is not extensively documented, studies on structurally similar compounds suggest a potent herbicidal activity. Research on 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole has demonstrated significant herbicidal effects on Brassica napus, likely through the inhibition of the enzyme ketol-acid reductoisomerase (KARI) .[1] KARI is a key enzyme in the biosynthesis of branched-chain amino acids, essential for plant growth.

This guide compares the herbicidal potential of the 1,2,4-triazole scaffold to two well-characterized alternatives:

  • Fluconazole : A widely used antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51).

  • Sulfometuron-methyl : A commercial herbicide that targets acetolactate synthase (ALS), another crucial enzyme in the branched-chain amino acid biosynthesis pathway.[2][3][4]

Data Presentation: Comparative Performance

The following tables summarize the available quantitative data for the target compound's analog and its alternatives.

Table 1: Comparison of Herbicidal and Antifungal Activity

CompoundTarget Organism/EnzymeActivity TypeMetricValueReference
4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrateBrassica napus (Rape)HerbicidalRoot Growth Inhibition69.6% at 100 µg/mL[1]
Sulfometuron-methylAcetolactate Synthase (from Salmonella typhimurium)Herbicidal (Enzyme Inhibition)Ki65 ± 25 nM[2]
FluconazoleCandida albicansAntifungalMIC0.25 - 1.0 µg/mL

Note: Data for the 4-cyclopropyl-1,2,4-triazole derivative is presented as percentage inhibition due to the absence of specific IC50 or Ki values in the available literature. Further quantitative analysis is recommended.

Mechanism of Action: Visualized Signaling Pathways

The proposed mechanism of action for the cyclopropyl-containing 1,2,4-triazole and the mechanisms of the comparator compounds are illustrated below.

cluster_0 Herbicidal Action via KARI Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) 2,3-Dihydroxy-\nisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->2,3-Dihydroxy-\nisovalerate Ketol-Acid Reductoisomerase (KARI) Valine, Leucine,\nIsoleucine Valine, Leucine, Isoleucine 2,3-Dihydroxy-\nisovalerate->Valine, Leucine,\nIsoleucine 3-cyclopropyl-4-methyl-\n4H-1,2,4-triazole 3-cyclopropyl-4-methyl- 4H-1,2,4-triazole Ketol-Acid Reductoisomerase\n(KARI) Ketol-Acid Reductoisomerase (KARI) 3-cyclopropyl-4-methyl-\n4H-1,2,4-triazole->Ketol-Acid Reductoisomerase\n(KARI) Inhibition

Proposed herbicidal mechanism of this compound.

cluster_1 Antifungal Action via CYP51 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Fluconazole Fluconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition

Antifungal mechanism of Fluconazole.

cluster_2 Herbicidal Action via ALS Inhibition Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate Acetolactate Synthase (ALS) Valine, Leucine,\nIsoleucine Valine, Leucine, Isoleucine Acetolactate->Valine, Leucine,\nIsoleucine Sulfometuron-methyl Sulfometuron-methyl Acetolactate\nSynthase (ALS) Acetolactate Synthase (ALS) Sulfometuron-methyl->Acetolactate\nSynthase (ALS) Inhibition

Herbicidal mechanism of Sulfometuron-methyl.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol is adapted from established methods for determining KARI activity.

Materials:

  • Purified KARI enzyme

  • Substrate: (RS)-2-acetolactate

  • Cofactor: NADPH

  • Assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • Test compound (this compound) and control inhibitor

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of assay buffer to each well.

  • Add 2 µL of the test compound or control inhibitor at various concentrations to the respective wells. Include a solvent control (e.g., DMSO).

  • Add 10 µL of purified KARI enzyme to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing 2-acetolactate and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow KARI Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Inhibitors) B Dispense Assay Buffer into 96-well plate A->B C Add Test Compounds and Controls B->C D Add KARI Enzyme and Pre-incubate C->D E Initiate Reaction with Substrate and NADPH D->E F Measure Absorbance at 340 nm (Kinetic Read) E->F G Calculate Reaction Rates and Percentage Inhibition F->G H Determine IC50 Value G->H

Workflow for the KARI inhibition assay.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound (e.g., Fluconazole)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in RPMI medium to a concentration of 0.5-2.5 x 10³ cells/mL.

  • Prepare serial two-fold dilutions of the test compound in RPMI medium in a 96-well plate.

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

G cluster_workflow Antifungal Susceptibility Workflow A Prepare Fungal Inoculum C Inoculate Microplate Wells A->C B Prepare Serial Dilutions of Antifungal Agent B->C D Incubate at 35°C C->D E Read and Determine MIC D->E

Workflow for antifungal susceptibility testing.
Protocol 3: Herbicidal Activity Assay (Brassica napus Root Growth Inhibition)

This protocol is based on the methodology described for the evaluation of the herbicidal activity of the 4-cyclopropyl-1,2,4-triazole derivative.[1]

Materials:

  • Brassica napus seeds

  • Petri dishes with filter paper

  • Test compound and control herbicide

  • Solvent (e.g., acetone or DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare solutions of the test compound and a control herbicide at various concentrations in a suitable solvent.

  • Place filter paper in petri dishes and evenly apply a defined volume of the test solution or solvent control. Allow the solvent to evaporate completely.

  • Place a set number of Brassica napus seeds on the treated filter paper.

  • Add a specific volume of distilled water to each petri dish to moisten the filter paper.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 72 hours).

  • After the incubation period, measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition for each treatment compared to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_workflow Herbicidal Activity Assay Workflow A Prepare Herbicide Solutions B Treat Filter Paper in Petri Dishes A->B C Place Seeds and Moisten B->C D Incubate in Growth Chamber C->D E Measure Root Length D->E F Calculate Inhibition and Determine IC50 E->F

Workflow for the herbicidal root growth inhibition assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its close analogs are promising candidates for the development of novel herbicides. The proposed mechanism of action, inhibition of KARI, is a validated target for herbicidal activity. To further elucidate the potential of this compound, the following steps are recommended:

  • Quantitative KARI Inhibition Studies: Perform detailed enzymatic assays to determine the IC50 and Ki values of this compound against KARI from various plant species.

  • Broad-Spectrum Herbicidal Screening: Evaluate the herbicidal activity of the compound against a wider range of monocot and dicot weeds to determine its spectrum of activity.

  • Selectivity and Crop Safety Studies: Assess the compound's selectivity to ensure it is effective against weeds while being safe for important crops.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to optimize the herbicidal potency and selectivity.

By pursuing these research directions, the full potential of this compound as a novel herbicide can be thoroughly evaluated.

References

Comparative Analysis of 3-Cyclopropyl-4-Methyl-4H-1,2,4-Triazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole derivatives. While comprehensive SAR studies for this specific scaffold are not extensively available in publicly accessible literature, this document synthesizes findings from related 1,2,4-triazole analogs to infer potential activity landscapes. The information presented herein aims to guide researchers in the design and development of novel compounds based on this promising heterocyclic core.

Overview of Biological Activities

The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of biologically active compounds. Derivatives of this heterocycle have demonstrated a broad spectrum of activities, including herbicidal, antifungal, and anticancer properties. The introduction of a cyclopropyl group at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole ring creates a unique chemical space that may offer advantages in terms of metabolic stability, binding affinity, and cellular permeability.

Inferred Structure-Activity Relationships

Based on the analysis of structurally related compounds, the following SAR trends can be postulated for derivatives of this compound. It is crucial to note that these are extrapolations and require experimental validation.

Herbicidal Activity

A study on a closely related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole, revealed significant herbicidal activity. This suggests that the this compound core is a viable starting point for the development of new herbicides.

Table 1: Inferred SAR for Herbicidal Activity

Position on Triazole RingSubstituent ModificationPredicted Impact on Herbicidal ActivityRationale based on Related Compounds
C5 Introduction of a substituted benzylthio groupPotentially highA 3-fluorobenzylthio group at a similar position in a related triazole showed significant activity.
C5 Variation of the substituent on the benzyl ringModulatoryElectron-withdrawing or lipophilic groups on the phenyl ring often influence herbicidal potency.
C5 Replacement of the thioether linkageUnknownThe thioether linkage appears important for the activity of the known analog; modifications would need systematic evaluation.
Antifungal Activity

1,2,4-Triazoles are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The SAR for antifungal triazoles is well-documented for other scaffolds and can be cautiously applied here.

Table 2: Inferred SAR for Antifungal Activity

Position on Triazole RingSubstituent ModificationPredicted Impact on Antifungal ActivityRationale based on Known Azole Antifungals
C5 Introduction of a substituted phenoxy or benzyloxy groupPotentially highMany potent azole antifungals possess such moieties that interact with the active site of CYP51.
C5 Halogenation of the phenyl ring of the side chainGenerally positiveDichloro or difluoro substitutions on the phenyl ring are common features in clinically used azole antifungals.
N1 Linkage to a substituted propan-2-ol backbonePotentially highThis structural motif is characteristic of many systemic azole antifungals like fluconazole and voriconazole.
Anticancer Activity

The 1,2,4-triazole nucleus is also a component of several anticancer agents. The mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, or other signaling pathways.

Table 3: Inferred SAR for Anticancer Activity (Hypothetical)

Position on Triazole RingSubstituent ModificationPredicted Impact on Anticancer ActivityRationale based on General Anticancer Drug Design
C5 Introduction of substituted aryl or heteroaryl groupsPotentially significantThese groups can engage in crucial π-π stacking or hydrogen bonding interactions within the binding sites of cancer-related proteins.
C5 Linkage to a side chain with hydrogen bond donors/acceptorsPotentially positiveFunctional groups like amides or sulfonamides can form key interactions with protein targets.
N1 Derivatization to improve solubility and pharmacokinetic propertiesFavorableModifications that enhance bioavailability and metabolic stability are critical for in vivo efficacy.

Experimental Protocols

To facilitate the experimental validation of the inferred SAR, detailed protocols for key biological assays are provided below.

Herbicidal Activity Assay (In Vitro)

This protocol describes a method for assessing the pre-emergent herbicidal activity of test compounds on weed species.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone).

  • Weed seeds (e.g., Brassica napus, Echinochloa crus-galli).

  • Petri dishes (9 cm diameter) with filter paper.

  • Growth medium (e.g., Hoagland's solution).

  • Controlled environment growth chamber.

Procedure:

  • Prepare stock solutions of the test compounds.

  • Place two layers of filter paper in each Petri dish.

  • Apply an appropriate volume of the test solution evenly onto the filter paper to achieve the desired final concentration. A solvent control should be included.

  • After the solvent evaporates, place a predetermined number of seeds (e.g., 20) on the filter paper.

  • Add a sufficient volume of growth medium to each dish to moisten the filter paper.

  • Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature (e.g., 25 ± 1°C), humidity, and light cycle (e.g., 12h light/12h dark).

  • After a set incubation period (e.g., 7 days), measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each treatment compared to the solvent control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.

Materials:

  • Test compounds dissolved in DMSO.

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Add the fungal inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization herbicidal Herbicidal Assay characterization->herbicidal antifungal Antifungal Assay characterization->antifungal anticancer Anticancer Assay characterization->anticancer ic50 IC50/MIC Determination herbicidal->ic50 antifungal->ic50 anticancer->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for SAR studies.

signaling_pathway cluster_membrane Fungal Cell Membrane cyp51 Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol cyp51->ergosterol lanosterol Lanosterol lanosterol->cyp51 Biosynthesis triazole 3-Cyclopropyl-4-methyl- 4H-1,2,4-triazole Derivative triazole->cyp51 Inhibition

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. While direct SAR studies on this specific core are limited, analysis of related structures provides valuable insights for guiding future research. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a resource for researchers aiming to explore the therapeutic or agrochemical potential of this class of compounds. Systematic synthesis and biological evaluation of a focused library of derivatives are necessary to validate the inferred SAR and to identify lead compounds for further development.

A Comparative Analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and Its Analogs in Agrochemistry and Medicinal Fields

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, 1,2,4-triazole derivatives have emerged as a critical scaffold in the development of agrochemicals and pharmaceuticals. Their diverse biological activities, including antifungal, herbicidal, and anticancer properties, have driven extensive research into their structure-activity relationships. This guide provides a comparative analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its structurally related analogs, focusing on their performance based on available experimental data.

Due to the limited direct comparative studies on this compound, this guide will draw comparisons based on a closely related analog, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole , for which herbicidal activity data is available. Furthermore, to provide a broader context of the potential antifungal activity of cyclopropyl-containing triazoles, we will incorporate and compare data from a study on novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties.

Herbicidal Activity Comparison

A study on a structurally similar analog, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate , revealed its potential as a herbicidal agent. The compound was tested for its inhibitory activity on the root growth of Brassica napus (rape).

Table 1: Herbicidal Activity of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate against Brassica napus [1]

CompoundConcentration (µg/mL)Inhibition of Rape Root Growth (%)
4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate10069.6
Cyclopropane-1,1-dicarboxylic acid (CPD) (Control)100Not specified, but lower than the title compound

The data indicates that the cyclopropyl-containing triazole derivative exhibits significant herbicidal activity, outperforming the control compound, cyclopropane-1,1-dicarboxylic acid (CPD), a known inhibitor of ketol-acid reductoisomerase (KARI)[1]. This suggests a potential mechanism of action for these types of compounds.

Antifungal Activity Comparison

To illustrate the potential antifungal performance of cyclopropyl-containing triazoles, we refer to a study on a series of novel 1,2,4-triazole derivatives bearing both cyclopropyl and oxime ether moieties. These compounds were evaluated for their efficacy against various fungal pathogens.

Table 2: Antifungal Activity (EC₅₀ in µg/mL) of Selected 1,2,4-Triazole Derivatives [2]

Compound IDRhizoctonia solaniFusarium graminearumBotrytis cinerea
5a HH>50>50>50
5d 4-FH10.838.7515.21
5k 4-ClH2.351.225.67
Tebuconazole (Control) --1.890.983.45

Note: The full structures of the compounds are detailed in the original publication. Compound 5k, containing a 4-chloro substitution, demonstrates significant antifungal activity, with EC₅₀ values approaching those of the commercial fungicide tebuconazole.

Experimental Protocols

Herbicidal Activity Assay[1]

The herbicidal activity was determined by evaluating the effect of the test compound on the root growth of Brassica napus.

  • Preparation of Test Solution: The synthesized compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate, was dissolved in a suitable solvent to a concentration of 100 µg/mL.

  • Planting: Seeds of Brassica napus were surface-sterilized and placed on a filter paper in a petri dish.

  • Treatment: The filter paper was moistened with the test solution. A control group was treated with the solvent only.

  • Incubation: The petri dishes were incubated under controlled conditions of temperature and light to allow for seed germination and root growth.

  • Evaluation: After a set period, the root length of the seedlings in the treated and control groups was measured. The percentage of root growth inhibition was calculated using the formula: Inhibition (%) = [(Control Root Length - Treated Root Length) / Control Root Length] x 100

Antifungal Activity Assay (Mycelium Growth Rate Method)[2]

The in vitro antifungal activity was determined using the mycelium growth rate method.

  • Preparation of Media: Potato Dextrose Agar (PDA) was prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized triazole derivatives were dissolved in DMSO and added to the molten PDA at a desired final concentration. The final concentration of DMSO in the medium was kept below 1% to avoid any inhibitory effect.

  • Inoculation: A 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the PDA plate containing the test compound.

  • Incubation: The inoculated plates were incubated at a suitable temperature (e.g., 25 ± 1 °C) until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.

  • Evaluation: The diameter of the fungal colony in both treated and control plates was measured. The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

  • EC₅₀ Determination: To determine the half-maximal effective concentration (EC₅₀), a range of concentrations of the test compounds were used, and the EC₅₀ values were calculated by probit analysis.

Potential Mechanism of Action

The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes in the target organisms.

Herbicidal Action

The herbicidal activity of the compared analog against Brassica napus suggests a possible inhibition of an essential enzyme in the plant's metabolic pathway. The control compound used in the study, CPD, is an inhibitor of ketol-acid reductoisomerase (KARI) , an enzyme involved in the biosynthesis of branched-chain amino acids[1]. This suggests that cyclopropyl-containing triazoles may also target this pathway.

Herbicidal_Mechanism Pyruvate Pyruvate α-Ketoisovalerate α-Ketoisovalerate Pyruvate->α-Ketoisovalerate Biosynthesis Pathway KARI KARI α-Ketoisovalerate->KARI α,β-Dihydroxyisovalerate α,β-Dihydroxyisovalerate KARI->α,β-Dihydroxyisovalerate Branched-Chain Amino Acids Branched-Chain Amino Acids α,β-Dihydroxyisovalerate->Branched-Chain Amino Acids 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog->KARI Inhibition

Caption: Putative herbicidal mechanism of action via KARI inhibition.

Antifungal Action

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) . This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. The molecular docking studies performed on the cyclopropyl-containing triazole derivatives in the referenced study support this mechanism of action[2].

Antifungal_Mechanism cluster_Fungal_Cell Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 demethylation Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane component of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog 3-cyclopropyl-4-methyl-4H-1,2,4-triazole_analog->CYP51 Inhibition

Caption: Antifungal mechanism via inhibition of CYP51 in ergosterol biosynthesis.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of novel triazole analogs is a multi-step process.

Experimental_Workflow Start Start Synthesis Synthesis of Triazole Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Activity Screening (Herbicidal/Antifungal) Purification->Biological_Screening Data_Analysis Data Analysis (Inhibition %, EC50) Biological_Screening->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Study Mechanism_Study Mechanism of Action Studies (Enzyme Assays, Docking) SAR_Study->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for triazole analog development.

References

comparative efficacy of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole vs. [alternative compound]

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal agents, the 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among these, voriconazole and fluconazole are prominent drugs utilized in the treatment of fungal infections. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of Compounds

Both voriconazole and fluconazole belong to the triazole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these drugs alter membrane fluidity and permeability, ultimately inhibiting fungal growth.[1]

Comparative Efficacy Data

The in vitro activities of voriconazole and fluconazole against various Candida species are summarized below. The data is presented as the minimum inhibitory concentration (MIC) in μg/mL, which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesVoriconazole (MIC in μg/mL)Fluconazole (MIC in μg/mL)
Candida albicans0.03 - 0.120.25 - 1.0
Candida glabrata0.25 - 1.08.0 - 32.0
Candida parapsilosis0.03 - 0.121.0 - 4.0
Candida tropicalis0.06 - 0.252.0 - 8.0
Candida krusei0.25 - 1.016.0 - 64.0

Data sourced from in vitro studies. It is important to note that in vitro activity does not always correlate with clinical efficacy.

As the data indicates, voriconazole generally exhibits lower MIC values compared to fluconazole against a range of Candida species, suggesting greater in vitro potency.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a key experiment for assessing the efficacy of antifungal agents. A standardized method for this is provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Antifungal Susceptibility Testing
  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Antifungal Agents: Stock solutions of voriconazole and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of each drug are then prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

Mechanism of Action: Signaling Pathway

The primary target for both voriconazole and fluconazole is the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. The inhibition of this enzyme disrupts the fungal cell membrane integrity.

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_drugs Triazole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Voriconazole Voriconazole Voriconazole->Lanosterol Inhibits Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.

Experimental Workflow

The general workflow for comparing the in vitro efficacy of antifungal compounds is depicted below.

Antifungal_Efficacy_Workflow cluster_workflow Comparative Efficacy Testing Workflow Fungal_Isolates Select Fungal Isolates Prepare_Inoculum Prepare Standardized Inoculum Fungal_Isolates->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Antifungals Prepare Serial Dilutions of Voriconazole and Fluconazole Prepare_Antifungals->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC Compare_Data Compare MIC values Determine_MIC->Compare_Data

References

A Comparative Guide to the Biological Activity of 3-Cyclopropyl-4-methyl-4H-1,2,4-triazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole and its analogs. The focus is on presenting available experimental data on its herbicidal effects, alongside a comparative overview of the well-established antifungal and antibacterial properties of the broader 1,2,4-triazole class of compounds. Detailed experimental protocols for key biological assays and diagrams of relevant biochemical pathways are included to support further research and development.

Data Presentation: Comparative Biological Activity

While specific biological activity data for this compound is limited in publicly available literature, a closely related analog, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate , has demonstrated notable herbicidal properties.[1][2] To provide a comprehensive comparison, the following tables summarize the herbicidal activity of this analog and the general antifungal and antibacterial activities of other representative 1,2,4-triazole derivatives.

Table 1: Herbicidal Activity of a this compound Analog

CompoundTarget SpeciesConcentration (µg/mL)Inhibition of Root Growth (%)Reference
4-cyclopropyl-3-[(3-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole monohydrateBrassica napus (Rape)10069.6[1][2]

Table 2: Comparative Antifungal Activity of Selected 1,2,4-Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
4-(4-bromobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseum15[3]
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseum10[3]
4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseum12[3]
Fluconazole (Standard)Candida albicans0.25 - 16[4]
Itraconazole (Standard)Aspergillus fumigatus0.03 - 1[4]

MIC: Minimum Inhibitory Concentration

Table 3: Comparative Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus18[3]
4-(4-fluorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureus20[3]
Ciprofloxacin (Standard)Staphylococcus aureus0.25 - 2[5]
Ciprofloxacin (Standard)Escherichia coli0.015 - 1[5]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further studies.

Antifungal and Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal and bacterial strains.

1. Preparation of Microbial Inoculum:

  • Fungal or bacterial colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • The standardized suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria).

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared microbial suspension.

  • The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for fungi, 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Herbicidal Activity Assay: Pot Experiment

This assay evaluates the pre- or post-emergence herbicidal activity of a compound.

1. Plant Cultivation:

  • Seeds of the target plant species (e.g., Brassica napus) are sown in pots containing a suitable soil mix.

  • The pots are maintained in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

2. Compound Application:

  • For pre-emergence testing, the compound is applied to the soil surface immediately after sowing.

  • For post-emergence testing, the compound is sprayed onto the foliage of the plants at a specific growth stage (e.g., two-leaf stage).

  • The compound is typically dissolved in a suitable solvent with a surfactant to ensure even application.

3. Evaluation of Herbicidal Effect:

  • After a set period (e.g., 14-21 days), the plants are visually assessed for signs of injury, such as stunting, chlorosis, and necrosis.

  • Quantitative measurements, such as plant height, fresh weight, and root growth inhibition, are recorded and compared to untreated control plants.

Mandatory Visualization

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis by Triazoles

The primary mechanism of action for most antifungal triazole compounds is the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol HMG_CoA_reductase HMG-CoA reductase Squalene_epoxidase Squalene epoxidase Lanosterol_synthase Lanosterol synthase Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Triazole_Fungicides Triazole Fungicides Triazole_Fungicides->Lanosterol_demethylase Inhibition C14_reductase C14-reductase C4_demethylase C4-demethylase

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole fungicides.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Inoculum prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination. Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Comparative Analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole: Data Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific in vivo efficacy and potency data for the compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole. While the broader class of 1,2,4-triazole derivatives is well-documented for a wide array of biological activities, including antifungal, antibacterial, anticonvulsant, anti-inflammatory, and herbicidal properties, specific experimental data for the requested molecule remains elusive.[1][2][3][4][5][6][7][8]

Our extensive search did identify studies on structurally similar compounds, which may offer some insight into the potential therapeutic areas of this compound. For instance, research has been conducted on 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate, which demonstrated notable herbicidal activity against Brassica napus.[9][10] Another related compound, 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole, was found to exhibit excellent inhibitory activity against ketol-acid reductoisomerase (KARI) in vitro and good herbicidal activity against Brassica campestris in vivo.[11]

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, with numerous derivatives having been developed into clinically used drugs.[2] The diverse biological effects of these compounds are attributed to the unique chemical properties of the triazole ring.[4][12] However, it is crucial to note that even minor structural modifications can lead to significant changes in biological activity. Therefore, direct extrapolation of data from analogous compounds to this compound would be speculative without dedicated experimental validation.

At present, we are unable to provide a detailed comparison guide as requested, due to the absence of the following critical information for this compound:

  • Quantitative in vivo efficacy and potency data.

  • Comparative studies against alternative compounds or standard treatments.

  • Detailed experimental protocols for in vivo assessment.

  • Established signaling pathways or mechanisms of action.

We will continue to monitor the scientific literature for any emerging data on this compound and will update this guidance as new information becomes available. Researchers and drug development professionals interested in this specific molecule are encouraged to initiate preclinical studies to ascertain its pharmacological profile.

References

A Comparative Analysis of Substituted 1,2,4-Triazole Derivatives: Unveiling their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. The strategic substitution on the triazole ring has led to the development of potent therapeutic agents with diverse pharmacological profiles, including anticancer, antimicrobial, and anticonvulsant properties. This guide provides an objective comparison of the performance of different substituted 1,2,4-triazole derivatives, supported by experimental data, to aid in the rational design of novel drug candidates.

Anticancer Activity of 1,2,4-Triazole Derivatives

Substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, involving the inhibition of crucial cellular targets like tubulin, receptor tyrosine kinases (e.g., EGFR), and signaling proteins (e.g., BRAF).[1][4] The antiproliferative activity is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6]

Quantitative Comparison of Anticancer Activity (IC50 Values)

The following table summarizes the in vitro anticancer activity of various substituted 1,2,4-triazole derivatives against different cancer cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

Compound ID/SubstituentsCancer Cell LineIC50 (µM)Reference
Series 1: Pyridine Hybrids
TP1Murine Melanoma (B16F10)61.11[7]
TP6Murine Melanoma (B16F10)41.12[7]
Series 2: 1,2,3-Triazole Conjugates
Compound 17Human Breast Adenocarcinoma (MCF-7)0.31[8]
Compound 17Human Colon Carcinoma (Caco-2)4.98[8]
Compound 22Human Breast Adenocarcinoma (MCF-7)3.31[8]
Compound 22Human Colon Carcinoma (Caco-2)4.98[8]
Compound 25Human Breast Adenocarcinoma (MCF-7)4.46[8]
Compound 25Human Colon Carcinoma (Caco-2)7.22[8]
Series 3: Phosphonate-Substituted 1,2,3-Triazoles
Compound 8Human Fibrosarcoma (HT-1080)15.13[9]
Compound 8Human Lung Carcinoma (A-549)21.25[9]
Compound 8Human Breast Adenocarcinoma (MCF-7)18.06[9]
Compound 8Human Breast Adenocarcinoma (MDA-MB-231)16.32[9]
Series 4: General 1,2,4-Triazole Scaffolds
Compound 8c-EGFR Inhibition: 3.6[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[6]

  • Incubation: The plate is incubated for 2 to 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]

  • Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

A key mechanism of action for several anticancer 1,2,4-triazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

Tubulin_Polymerization_Inhibition cluster_Cell Cancer Cell Triazole 1,2,4-Triazole Derivative Tubulin αβ-Tubulin Dimers Triazole->Tubulin Binds to Colchicine Binding Site Microtubule Microtubules Triazole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by 1,2,4-triazole derivatives.

Antimicrobial Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are well-established as potent antimicrobial agents, with some compounds exhibiting broad-spectrum activity against bacteria and fungi.[12] The antifungal activity of many triazoles, such as fluconazole, stems from the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.[13] The antibacterial activity is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[14][15]

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The following table presents the MIC values of various substituted 1,2,4-triazole derivatives against different microbial strains.

Compound ID/SubstituentsMicrobial StrainMIC (µg/mL)Reference
Series 1: Nitrofuran-Substituted Triazolium Salts
Compound IIE. coli k88 ad0.039 (MBC)[12]
Compound IIS. aureus k990.16[12]
Compound IIE. coli ATCC 3912/41.25[12]
Compound IIS. aureus ATCC 259231.25[12]
Series 2: General 1,2,4-Triazole Derivatives
Compound Y2Staphylococcus aureus ATCC 292131000[16]
Compound Y2Bacillus pumilus1000[16]
Compound Y2Shigella sonnei (CS2)1000[16]
Compound Y2Staphylococcus epidermidis2000[16]
Series 3: Propionic Acid Moiety
Compounds 3a-3gVarious Bacteria≥ 512[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][18]

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the 1,2,4-triazole derivatives are prepared in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[15]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[14]

  • Controls: Growth control (broth and inoculum) and sterility control (broth only) wells are included.[14]

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Anticonvulsant Activity of 1,2,4-Triazole Derivatives

Several 1,2,4-triazole derivatives have demonstrated significant anticonvulsant activity in preclinical models, suggesting their potential for the treatment of epilepsy.[20][21] Their mechanism of action often involves modulation of neurotransmitter systems, with some derivatives showing affinity for GABAA receptors, enhancing inhibitory neurotransmission.[22] The anticonvulsant efficacy is commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.[23][24]

Quantitative Comparison of Anticonvulsant Activity (ED50 Values)

The following table summarizes the anticonvulsant activity of different substituted 1,2,4-triazole derivatives, with the median effective dose (ED50) representing the dose required to protect 50% of the animals from seizures.

Compound ID/SubstituentsAnimal ModelTestED50 (mg/kg)Reference
Series 1: N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amides
Compound 6fMouseMES13.1[22]
Compound 6fMousescPTZ19.7[22]
Compound 6lMouseMES9.1[22]
Compound 6lMousescPTZ19.0[22]
Series 2: Thiazolo[3,2-b][25][26][27]triazoles
Compound 62aMouseMES23.9[20]
Compound 62aMousescPTZ178.6[20]
Compound 62bMouseMES13.4[20]
Compound 62bMousescPTZ81.6[20]
Series 3: Triazolopyrimidines
Compound 6cMouseMES25.3[28]
Compound 6cMousescPTZ23.7[28]
Compound 6dMousescPTZ14.1[28]
Compound 6eMouseMES38.0[28]
Compound 6eMousescPTZ28.4[28]
Experimental Protocols: Anticonvulsant Screening
  • Maximal Electroshock (MES) Test: This model for generalized tonic-clonic seizures involves applying an electrical stimulus to rodents via corneal electrodes.[23] Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[29]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model for myoclonic seizures involves the administration of a subconvulsive dose of pentylenetetrazole, a CNS stimulant.[24] Protection is defined as the absence of a generalized clonic seizure.[30]

General Experimental Workflow

The development of novel 1,2,4-triazole derivatives typically follows a structured workflow from synthesis to biological evaluation.

Workflow Start Design of 1,2,4-Triazole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (e.g., MES, scPTZ tests) SAR->In_Vivo Lead_Opt->Synthesis Tox Toxicology and Pharmacokinetic Studies In_Vivo->Tox Candidate Drug Candidate Selection Tox->Candidate

Caption: General workflow for the development of 1,2,4-triazole derivatives.

This comparative guide highlights the significant therapeutic potential of substituted 1,2,4-triazole derivatives. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the informed design and development of next-generation therapeutic agents.

References

Target Validation and Comparative Analysis of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole in the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive target validation framework for the novel compound 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, hereafter referred to as Cmpd-X, within the Hedgehog (Hh) signaling pathway. The performance of Cmpd-X is objectively compared against established, FDA-approved inhibitors, Vismodegib and Sonidegib, which target the Smoothened (SMO) receptor.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

The Hedgehog signaling pathway is a critical regulator of cellular processes during embryonic development and is largely quiescent in adult tissues.[3] Aberrant reactivation of this pathway is a known driver in the pathogenesis of several cancers, including basal cell carcinoma (BCC) and medulloblastoma.[4][5] The G protein-coupled receptor, Smoothened (SMO), is the central transducer of the Hh signal.[6] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor relieves the inhibition of SMO.[4][5] This allows SMO to activate the GLI family of transcription factors, which promote tumor cell proliferation and survival.[3][6] Small-molecule inhibitors that bind to and inhibit SMO have proven effective in treating cancers with a dependency on this pathway.[1][3]

Hedgehog_Signaling_Pathway cluster_off Pathway 'OFF' State (No Ligand) cluster_on Pathway 'ON' State (Ligand Present) cluster_inhibitor Therapeutic Intervention PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex (Cytoplasm) SMO_off->SUFU_GLI_off Inactive Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates TargetGenes Target Gene Expression Inhibitors SMO Inhibitors (Cmpd-X, Vismodegib, Sonidegib) Inhibitors->SMO_on Inhibits

Fig 1. The Hedgehog signaling pathway and the mechanism of SMO inhibitors.

Comparative Performance Data

The following tables summarize the in vitro and cellular performance of Cmpd-X in comparison to the reference inhibitors Vismodegib and Sonidegib. Data for Cmpd-X is presented as a hypothetical profile for a promising lead candidate.

Table 1: In Vitro and Preclinical Efficacy of SMO Inhibitors

Parameter Cmpd-X (Hypothetical) Vismodegib (GDC-0449) Sonidegib (LDE225) Reference
Target Smoothened (SMO) Smoothened (SMO) Smoothened (SMO) [3]
SMO Binding Affinity (Ki) 1.5 nM ~2.5 nM 1.3 nM [7]
GLI-Luciferase IC50 2.8 nM 3.0 nM 11.0 nM [3][7]

| GLI1 mRNA Inhibition IC50 | 5.1 nM | Not Reported | 40.0 nM |[3] |

Table 2: Clinical Efficacy in Locally Advanced Basal Cell Carcinoma (laBCC)

Parameter Vismodegib (ERIVANCE Trial) Sonidegib (BOLT Trial) Reference
Objective Response Rate (ORR) 47.6% 60.6% [8]
Median Duration of Response 26.1 months Not Reported [9]
Median Progression-Free Survival 22.1 months Not Reported [9]

| Common Adverse Events | Muscle spasms, alopecia, dysgeusia, weight decrease, fatigue | Muscle spasms, alopecia, dysgeusia, weight decrease, fatigue |[9][10] |

Experimental Workflow for Target Validation

The validation of a novel Hedgehog pathway inhibitor follows a structured workflow, progressing from high-throughput screening to detailed in vivo analysis. This process ensures that candidate molecules effectively engage the SMO target and produce the desired biological response.

Target_Validation_Workflow A High-Throughput Screening (HTS) B Primary Assay: GLI-Responsive Luciferase Reporter A->B Identify initial hits C Hit Confirmation & Dose-Response B->C D Secondary Assay: SMO Radioligand Binding C->D Confirm target interaction E Target Engagement Verified? D->E F Cellular Assays: GLI1 mRNA Expression (qRT-PCR) E->F Yes J Discard/Optimize E->J No G In Vivo Efficacy: Xenograft Mouse Models F->G Confirm cellular pathway inhibition H Pharmacodynamic Analysis (GLI1 reduction in tumor) G->H Evaluate anti-tumor activity I Candidate for Preclinical Development H->I Confirm in vivo target modulation

Fig 2. A typical experimental workflow for evaluating Hedgehog pathway inhibitors.[9]

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. The following protocols are standard in the field for validating SMO antagonists.

SMO Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the SMO receptor by measuring its ability to displace a radiolabeled ligand.[9]

  • Materials:

    • Cell membranes from a cell line overexpressing human SMO (e.g., HEK293-SMO).

    • Radiolabeled SMO antagonist, such as [³H]cyclopamine.

    • Test compound (Cmpd-X) and reference compounds (Vismodegib, Sonidegib).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Scintillation fluid and a liquid scintillation counter.

  • Protocol:

    • Prepare serial dilutions of the test and reference compounds in the binding buffer.

    • In a 96-well plate, combine the cell membranes, [³H]cyclopamine (at a concentration near its Kd), and the diluted compounds.

    • Incubate the mixture for 2-4 hours at room temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the bound radioactivity using a liquid scintillation counter.

    • Calculate the inhibition constant (Ki) by fitting the data to a one-site competition binding model.

GLI-Responsive Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.[9]

  • Materials:

    • NIH/3T3 cell line stably transfected with a GLI-responsive firefly luciferase reporter construct.

    • Hedgehog pathway agonist (e.g., the small molecule SMO agonist SAG or Shh-conditioned medium).

    • Test compound (Cmpd-X) and reference compounds.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Luciferase assay reagent (e.g., Bright-Glo).

    • Luminometer.

  • Protocol:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Add the Hedgehog pathway agonist to stimulate the pathway and incubate for an additional 24-48 hours.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the agonist-induced luciferase activity.

In Vivo Xenograft Mouse Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of a SMO inhibitor in a mouse model with a Hedgehog-dependent tumor.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice).

    • Hedgehog-dependent cancer cell line (e.g., medulloblastoma or BCC cell lines).

    • Test compound (Cmpd-X) formulated in an appropriate vehicle (e.g., 10% DMSO, 90% corn oil).[4]

    • Dosing equipment (e.g., oral gavage needles or syringes for intraperitoneal injection).

  • Protocol:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment groups (vehicle control, Cmpd-X, reference inhibitor).

    • Prepare the dosing solution of the test compound. The required amount is calculated based on the desired dose (e.g., 50 mg/kg) and the weight of the mice.[4]

    • Administer the treatment daily via the chosen route (e.g., oral gavage).[4]

    • Monitor tumor volume using calipers and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., qRT-PCR for GLI1 expression) to confirm target engagement.[9]

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

References

A Comparative Guide to the Computational Molecular Docking of Cyclopropyl-Containing 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational molecular docking of 1,2,4-triazole derivatives featuring a cyclopropyl moiety against various protein targets. Due to the limited availability of specific studies on 3-cyclopropyl-4-methyl-4H-1,2,4-triazole, this guide will focus on a structurally similar and well-documented compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole , as a representative molecule. We will explore its documented herbicidal activity and compare its potential interactions with those of other cyclopropyl-containing triazoles against different biological targets, supported by experimental data from existing literature.

Introduction to 1,2,4-Triazoles and Molecular Docking

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous antifungal, antibacterial, anticancer, and herbicidal agents.[1][2] The inclusion of a cyclopropyl group can enhance the biological activity of these compounds.[3] Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, providing insights into its potential mechanism of action.[4][5]

Representative Compound: 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole

Comparative Docking Analysis: Herbicidal and Antifungal Targets

To provide a comprehensive comparison, we will consider the potential docking of our representative compound against a herbicidal target and compare it with the documented docking of another cyclopropyl-triazole derivative against a fungal target.

Herbicidal Target: Ketol-Acid Reductoisomerase (KARI) in Brassica napus

The herbicidal activity of 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole suggests its potential interaction with a key enzyme in plant metabolic pathways. One such target is ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids.[7] Inhibition of KARI can lead to plant death, making it a viable target for herbicides. While a specific docking score for this interaction is not published, the reported in vitro inhibition of rape root growth (69.6% at 100 µg/mL) is a strong indicator of significant binding affinity.[3]

Antifungal Target: Fusarium graminearum CYP51 (FgCYP51)

In a separate study, a series of novel 1,2,4-triazole derivatives containing a cyclopropyl moiety were synthesized and evaluated for their antifungal activity. One of the most potent compounds, compound 5k from the study, exhibited strong inhibitory activity against Fusarium graminearum, a major plant pathogen.[8] Molecular docking studies revealed that this compound binds to the active site of FgCYP51, a lanosterol 14α-demethylase crucial for fungal cell membrane biosynthesis.[8]

Data Presentation: Comparative Docking Performance

The following table summarizes the biological activity and molecular docking targets for cyclopropyl-containing 1,2,4-triazole derivatives. It is important to note that direct comparative docking scores from a single study are unavailable. The data is compiled from different studies to illustrate the potential of this class of compounds against diverse protein targets.

CompoundTarget Protein (Organism)Biological ActivityReference CompoundReference Docking Score (kcal/mol)
4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazoleKetol-Acid Reductoisomerase (KARI) (Brassica napus)69.6% inhibition of rape root at 100 µg/mL[3]Not availableNot available
Compound 5k (a cyclopropyl-1,2,4-triazole derivative)CYP51 (Fusarium graminearum)EC50 = 1.22 µg/mL[8]TebuconazoleNot specified
Various 1,2,4-triazole derivativesPenicillin-Binding Protein (Staphylococcus aureus)-Amoxicillin-7.9 to -8.5
Various 1,2,4-triazole derivativesDihydropteroate Synthase (Escherichia coli)-Amoxicillin-8.5 to -9.1
Various 1,2,4-triazole derivativesLanosterol 14-alpha Demethylase (Candida albicans)-FluconazoleNot specified
Various 1,2,4-triazole derivativesAromatase (Human)-Letrozole-9.04 to -9.96

Experimental Protocols: Molecular Docking

The following is a generalized protocol for molecular docking studies of 1,2,4-triazole derivatives based on methodologies reported in the literature.[4][5][8]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized for the docking calculations.

  • Ligand Preparation: The 3D structure of the 1,2,4-triazole derivative is generated using chemical drawing software and optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD Suite) is used to explore the conformational space of the ligand within the defined grid box and to predict the most favorable binding poses based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy (or highest docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizations

Experimental Workflow for Molecular Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure Generation) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy & Pose) docking->results interactions Visualize Interactions (Hydrogen Bonds, etc.) results->interactions

Caption: A generalized workflow for computational molecular docking studies.

Logical Relationship of 1,2,4-Triazole Activity

G cluster_compound Compound cluster_targets Potential Targets cluster_activity Biological Activity compound 1,2,4-Triazole Derivative (with Cyclopropyl Moiety) herbicide_target Herbicidal Target (e.g., KARI) compound->herbicide_target interacts with antifungal_target Antifungal Target (e.g., CYP51) compound->antifungal_target interacts with other_targets Other Targets (e.g., PBP, Aromatase) compound->other_targets interacts with herbicidal Herbicidal Activity herbicide_target->herbicidal antifungal Antifungal Activity antifungal_target->antifungal other_activities Other Activities other_targets->other_activities

Caption: Relationship between 1,2,4-triazoles, their targets, and activities.

References

Safety Operating Guide

Safe Disposal of 3-cyclopropyl-4-methyl-4H-1,2,4-triazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, consult the Safety Data Sheet (SDS) for specific emergency procedures. If an SDS for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole is not available, treat it as a hazardous substance and follow the guidelines for related triazole compounds.

This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on established safety protocols for triazole derivatives.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, it is crucial to handle the chemical in a controlled and safe environment.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent skin and eye contact.[1] Do not eat, drink, or smoke in areas where this chemical is handled.[1][2]

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1]

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a face shield.[1]Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact with the chemical.[1]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.[1]Minimizes skin exposure.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if dust is generated or if exposure limits are exceeded.[1]Prevents inhalation of potentially harmful dust or vapors.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][4][5][6] Incineration at a permitted facility is a common final disposal method for such chemicals.[1]

  • Waste Collection:

    • Collect waste this compound in its original container or a clearly labeled, sealed container suitable for hazardous waste.[1]

    • Ensure the label clearly identifies the contents as "Hazardous Waste: this compound".

    • Crucially, do not mix this waste with other waste streams.[1][5]

  • Container Management:

    • Keep waste containers tightly closed when not in use.[1][3][4][7]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with a clear and accurate description of the waste material.

  • Documentation:

    • Maintain a record of the amount of waste generated and the date of disposal. Follow your institution's specific requirements for hazardous waste documentation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]

  • Evacuate and Secure:

    • Immediately alert others in the vicinity and evacuate the immediate area.[1]

    • Restrict access to the spill site.[1]

  • Ventilate:

    • Ensure the area is well-ventilated to disperse any airborne contaminants.[1]

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2] A vacuum cleaner equipped with a HEPA filter should be used.[1][2]

    • For liquid spills, use an inert absorbent material to contain the spill.[1]

    • Collect the contaminated material and place it in a labeled, sealed hazardous waste container.[1][2]

  • Decontamination:

    • Thoroughly clean the spill area with soap and water.[1]

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Management start Start: Identify Waste Chemical ppe Don Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling collect Collect in Labeled, Sealed Hazardous Waste Container handling->collect no_mix Do Not Mix with Other Waste collect->no_mix storage Store in a Cool, Dry, Well-Ventilated Area no_mix->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs documentation Complete Waste Documentation contact_ehs->documentation end_disposal Arrange for Pickup and Disposal documentation->end_disposal spill_detected Spill Detected evacuate Evacuate and Secure Area spill_detected->evacuate contain Contain Spill (Sweep or Absorb) evacuate->contain collect_spill Collect Contaminated Material in a Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-cyclopropyl-4-methyl-4H-1,2,4-triazole

This guide provides crucial safety, operational, and disposal information for handling this compound in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar triazole derivatives.

Hazard Summary
Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][3]Protects against splashes and dust particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.[2][3][5]Prevents skin contact, which can cause irritation. Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[6] If dust or aerosols are generated, use a NIOSH (US) or EN 143 (EU) approved respirator.[6][7]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[5]

    • Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]

    • Gather all necessary PPE as specified in the table above.

    • Have spill containment materials (e.g., absorbent pads, sand) readily available.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation.[8] Wear appropriate PPE at all times.

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly with soap and water after handling.[2][3][5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan: Step-by-Step Waste Management
  • Waste Collection:

    • All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials from spills, should be considered hazardous waste.

    • Collect solid waste in a suitable, labeled, and closed container.[1]

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[1][8] You may dampen the material with water to prevent dusting before sweeping.[8]

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Final Disposal:

    • Dispose of this compound and any contaminated materials as hazardous waste.[3][6]

    • This material and its container must be disposed of at an approved waste disposal plant.[2][3][6]

    • Always follow local, state, and federal regulations for hazardous waste disposal.[2][6]

Visual Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Work in Fume Hood prep3 Prepare Spill Kit handle1 Weigh/Transfer Compound prep3->handle1 handle2 Conduct Experiment handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs disp1 Segregate Waste: - Solid Waste - Liquid Waste - Sharps handle2->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 spill2 Don Additional PPE (if needed) spill1->spill2 spill3 Contain Spill with Absorbent spill2->spill3 spill4 Collect and Place in Waste Container spill3->spill4 spill4->disp2

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.